2,6-diphenylfuro[2,3-f][1]benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenylfuro[2,3-f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHGBWBEBOMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 2,3-Diphenylbenzofurans
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the properties of 2,3-diphenylbenzofurans, a well-documented class of compounds, due to the limited availability of specific data for 2,6-diphenylfuro[2,3-f]benzofuran in the current literature. The principles and methodologies discussed herein are broadly applicable to the characterization of novel benzofuran derivatives.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] These compounds are ubiquitous in nature and form the core structure of many biologically active molecules with a wide range of therapeutic potentials, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3][4] The unique electronic and structural characteristics of the benzofuran ring system also make it a valuable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1][5][6][7]
The introduction of phenyl groups at the 2- and 3-positions of the benzofuran core gives rise to 2,3-diphenylbenzofurans, a subclass with distinct photophysical and electronic properties. This guide provides a comprehensive overview of the synthesis, characterization, and key properties of these compounds, offering insights for their potential application in drug discovery and materials science.
Synthesis of 2,3-Diphenylbenzofurans: Methodologies and Mechanistic Insights
The synthesis of 2,3-disubstituted benzofurans can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A common and effective method is the intramolecular Wittig reaction.[8]
Representative Synthetic Pathway: Intramolecular Wittig Reaction
This approach offers a straightforward route to the 2,3-diphenylbenzofuran scaffold. The general workflow is depicted below:
Figure 1: General workflow for the synthesis of a 2-phenyl-3-benzoylbenzofuran via an intramolecular Wittig reaction.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 2-phenyl-3-benzoylbenzofurans, adapted from established literature.[8]
Step 1: Preparation of 2-Hydroxybenzyltriphenylphosphonium Bromide
-
A mixture of 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (PPh3·HBr) (24.6 mmol) in acetonitrile (CH3CN, 50 mL) is stirred under reflux for 2 hours.[8]
-
The resulting solid is filtered and washed with acetonitrile to yield the desired 2-hydroxybenzyltriphenylphosphonium bromide.[8]
Step 2: Synthesis of 2-Phenyl-3-benzoylbenzofuran
-
A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (Et3N, 0.6 mL) is stirred under reflux for 2 hours.[8]
-
The precipitate is removed by filtration.[8]
-
The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to give the desired 2-phenyl-3-benzoylbenzofuran.[8]
Causality Behind Experimental Choices:
-
Reflux Conditions: The use of elevated temperatures (reflux) is crucial to provide the necessary activation energy for both the phosphonium salt formation and the subsequent intramolecular Wittig reaction and acylation.
-
Triethylamine (Et3N): This tertiary amine acts as a base to deprotonate the phosphonium salt, generating the ylide intermediate necessary for the Wittig reaction. It also serves to neutralize the HCl formed during the reaction of the hydroxyl group with benzoyl chloride.
-
Solvent Choice: Toluene is a suitable non-polar solvent for this reaction, allowing for the required reflux temperature to be reached.
-
Purification: Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Physicochemical and Photophysical Properties
The properties of 2,3-diphenylbenzofurans are largely dictated by their extended π-conjugated system, which includes the benzofuran core and the two phenyl substituents.
Physical Properties
While specific data for 2,6-diphenylfuro[2,3-f]benzofuran is unavailable, general physical properties of the parent 2,3-benzofuran are provided for context.
| Property | Value |
| Molecular Weight | 118.14 g/mol |
| Physical State | Liquid |
| Color | Colorless |
| Melting Point | -18 °C |
| Boiling Point | 175 °C |
| Density (at 20°C) | 1.0948 g/cm³ |
| Solubility | Insoluble in water; miscible with organic solvents |
Data for 2,3-benzofuran.[9]
Photophysical Properties: UV-Vis Absorption and Fluorescence
Benzofuran derivatives with phenyl substituents typically exhibit interesting photophysical properties, including strong absorption in the UV region and fluorescence emission.[10][11]
-
UV-Vis Absorption: The extended conjugation in 2,3-diphenylbenzofurans leads to absorption of ultraviolet light, typically in the range of 300-400 nm. The exact absorption maximum (λ_max_) is influenced by the solvent polarity and any additional substituents on the phenyl rings.[10][12]
-
Fluorescence Emission: Many benzofuran derivatives are fluorescent, emitting light in the visible region upon excitation with UV light.[6][7][13] The fluorescence emission spectrum is generally red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield of fluorescence can be influenced by molecular rigidity and the surrounding environment. For instance, 1,3-diphenylisobenzofuran, a related compound, absorbs at around 410 nm and emits in the 450-480 nm range.[14][15]
Data Presentation: Representative Photophysical Properties of Substituted Benzofurans
| Compound | Absorption λ_max_ (nm) | Emission λ_max_ (nm) | Solvent |
| Aurone Derivative 1 | - | 539 | THF |
| Aurone Derivative 2 | - | 505 | THF |
| Aurone Derivative 3 | - | 524 | THF |
| 1,3-Diphenylisobenzofuran | ~410 | 450-480 | Various |
Data for related benzofuran and isobenzofuran derivatives.[14][16]
Thermal Stability
The thermal stability of benzofuran derivatives is an important consideration for their application in electronic devices. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate their decomposition temperatures and phase transitions. For example, studies on benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone have shown that thermal decomposition occurs in stages, with activation energies calculated for each stage.[17]
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these molecules.[18][19] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, in the crystal structure of 3-(3-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the fluorophenyl ring is nearly perpendicular to the benzofuran plane.[20] The crystal packing is stabilized by weak intermolecular interactions such as C-H···O and C-H···π interactions.[20]
Figure 2: Workflow for the determination of the crystal structure of a 2,3-diphenylbenzofuran derivative.
Potential Applications
The unique properties of 2,3-diphenylbenzofurans make them promising candidates for a variety of applications.
-
Drug Development: The benzofuran scaffold is a well-established pharmacophore.[1][2][4] The introduction of phenyl groups can modulate the biological activity, potentially leading to new therapeutic agents with anticancer, antibacterial, or antifungal properties.[3][21]
-
Organic Electronics: The extended π-conjugation and fluorescence properties of these molecules are desirable for applications in organic electronics.[1][5] They can be investigated as host materials or emitters in OLEDs, or as components in organic solar cells.[6][7]
-
Fluorescent Probes: The sensitivity of the fluorescence of some benzofuran derivatives to their environment suggests their potential use as fluorescent probes for sensing various analytes or changes in local polarity.[13]
Conclusion
2,3-Diphenylbenzofurans represent an important class of heterocyclic compounds with a rich potential for applications in both medicinal chemistry and materials science. Their synthesis is accessible through established methods, and their physicochemical and photophysical properties can be tuned through substitution on the phenyl rings. Further research into this class of compounds is warranted to fully explore their potential in developing new technologies and therapeutic agents.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum.
-
Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2008). 2,4,6-Trimethyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 8), o1477. Retrieved February 3, 2026, from [Link]
-
Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025). RSC Advances, 15(1), 1-10. Retrieved February 3, 2026, from [Link]
-
Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 489, 115432. Retrieved February 3, 2026, from [Link]
-
Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. (2025). Journal of Thermal Analysis and Calorimetry, 149(15), 8439-8448. Retrieved February 3, 2026, from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved February 3, 2026, from [Link]
-
Innovating with Dibenzofuran Derivatives: Suppliers and Applications. (2026, January 24). Boronpharm. Retrieved February 3, 2026, from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(15), 3536. Retrieved February 3, 2026, from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(4), 1835. Retrieved February 3, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. Retrieved February 3, 2026, from [Link]
-
Spectra and photophysics of new organic fluorophores: 2,3Di(phenylethenyl)benzofuran derivatives. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 489, 115432. Retrieved February 3, 2026, from [Link]
-
2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 489, 115432. Retrieved February 3, 2026, from [Link]
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. (2021). Advanced Science, 8(20), e2102793. Retrieved February 3, 2026, from [Link]
-
Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. (2023). International Journal of Molecular Sciences, 24(13), 10839. Retrieved February 3, 2026, from [Link]
-
(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved February 3, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. Retrieved February 3, 2026, from [Link]
-
A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10839. Retrieved February 3, 2026, from [Link]
-
Benzofuran. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). Heterocyclic Communications, 31(1), 20240212. Retrieved February 3, 2026, from [Link]
-
3-(3-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o3113. Retrieved February 3, 2026, from [Link]
-
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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Discovery and History of Furo[2,3-f]benzofuran Compounds
[1][2]
Executive Summary
Furo[2,3-f]benzofuran (systematically known as benzo[1,2-b:4,5-b']difuran ) represents a class of planar, tricyclic heteroaromatic compounds.[1][2] Unlike simple benzofurans (e.g., Egonol) which are bicyclic, this moiety consists of a central benzene ring fused with two furan rings.[2] Historically, these compounds emerged from two distinct scientific streams: industrial pulp chemistry , where they were identified as potent chromophores derived from hexeneuronic acid degradation, and organic electronics , where their rigid, planar structure serves as a high-performance donor unit in organic photovoltaics (OPVs).[1]
Structural Architecture & Nomenclature
The core structure is a linear tricyclic system.[2] The "furo[2,3-f]" designation indicates that a second furan ring is fused to the f-face (C5–C6 bond) of a parent benzofuran.[1][2]
Structural Logic[1][2]
-
Planarity: The fusion of two furan rings to a central benzene core creates an extended
-conjugated system.[2] -
Symmetry: Depending on the orientation of the oxygen atoms, the system can be anti (centrosymmetric, benzo[1,2-b:4,5-b']difuran) or syn (benzo[1,2-b:5,4-b']difuran).[1] The anti isomer is thermodynamically favored and more common in material science.[2]
-
Reactivity: The C2/C6 positions (alpha to oxygen) are highly reactive toward electrophilic substitution, making them ideal for polymerization or functionalization.
Visualization: Core Structure & Numbering
Caption: Connectivity logic of the Benzo[1,2-b:4,5-b']difuran core. Note the anti-parallel orientation of oxygen atoms (O1 and O5) conferring centrosymmetry.[1]
Historical Timeline & Discovery Vectors[1][2][3]
The history of furo[2,3-f]benzofuran is bifurcated into "unwanted industrial byproduct" and "desired electronic material."[1][2]
| Era | Context | Key Discovery/Event |
| Late 19th Century | Synthetic Chemistry | Early synthesis of benzofurans (Perkin, 1870).[1][2][3] The tricyclic benzodifuran core remained a laboratory curiosity without major application.[2] |
| 1990s - 2000s | Pulp & Paper Industry | Discovery of Chromophores: Researchers analyzing "brightness reversion" (yellowing) in bleached kraft pulps identified furo[2,3-f]benzofuran-4,8-dione as a key chromophore formed from the acid degradation of hexeneuronic acid (HexA).[1][2] |
| 2000 - Present | Materials Science | Organic Photovoltaics (OPV): The core was rediscovered as a rigid, electron-rich building block.[1][2] Polymers containing benzo[1,2-b:4,5-b']difuran (BDF) demonstrated efficiencies >6% in solar cells due to deep HOMO levels and high hole mobility.[1][2] |
The Hexeneuronic Acid Connection
In the paper industry, hemicellulose (xylan) contains hexeneuronic acid groups. During the acidic bleaching stages, these groups undergo dehydration and cyclization.
Synthesis & Experimental Protocols
Protocol A: Synthesis of Furo[2,3-f]benzofuran-4,8-dione (Chromophore Standard)
This protocol replicates the formation of the chromophore from furan precursors, essential for verifying pulp contaminants.[1][2]
Reagents:
Methodology:
-
Dissolution: Dissolve 5-formyl-2-furoic acid and 2-furoic acid in the solvent mixture.
-
Acidification: Adjust pH to <1.0 using sulfuric acid.
-
Reflux: Heat the mixture at 100°C for 4–6 hours. The solution will darken, indicating chromophore formation.[2]
-
Extraction: Cool to room temperature. Extract with ethyl acetate (3x).[1][2]
-
Purification: Wash combined organics with brine, dry over MgSO
, and concentrate. Purify via silica gel chromatography (Eluent: Toluene/Ethanol 9:1). -
Validation:
Protocol B: Synthesis of Benzo[1,2-b:4,5-b']difuran (BDF) for OPVs
For electronic applications, the fully reduced aromatic core is required, often synthesized via a double Sonogashira coupling followed by ring closure.[1][2]
Reagents:
-
Trimethylsilylacetylene[2]
-
Pd(PPh
) Cl (Catalyst) -
Base: Diisopropylamine
Workflow Visualization:
Caption: Synthetic route for generating the BDF core for use in conjugated polymers.
Comparative Data: Benzofuran vs. Furo[2,3-f]benzofuran[1][2]
| Feature | Benzofuran (Simple) | Furo[2,3-f]benzofuran (Tricyclic) |
| Structure | Bicyclic (Benzene + Furan) | Tricyclic (Furan + Benzene + Furan) |
| Symmetry | ||
| UV Absorption | ||
| Primary Use | Bioactive natural products (e.g., Egonol) | Organic Semiconductors, Pulp Chromophores |
| HOMO Level | Higher (Less stable) | Lower (Deep HOMO, air stable) |
References
-
Perkin, W. H. (1870).[2][3] "On the artificial production of Coumarin and formation of its homologues". Journal of the Chemical Society, 23, 368-371.[2] Link
-
Takahashi, N., & Kobayashi, T. (2000).[2][4] "Formation of chromophores during acid hydrolysis of hexeneuronic acid". Journal of Wood Science, 46, 333-338.[1][2] Link[1][2]
-
Rosenau, T., et al. (2011).[2] "Chromophores from hexeneuronic acids: identification of HexA-derived chromophores". Holzforschung, 65(6).[2] Link
-
Huo, L., et al. (2012).[2] "Benzo[1,2-b:4,5-b′]difuran-Based Donor–Acceptor Copolymers for Polymer Solar Cells". Macromolecules, 45(17), 6923–6929.[2] Link[1][2]
-
Constant, S., et al. (2024).[2] "Molecular structure and composition elucidation of an industrial humin and its fractions". Green Chemistry. Link
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Photophysical and Electronic Properties of 2,6-Diphenylfuro[2,3-f]benzofuran
This guide provides an in-depth technical analysis of 2,6-diphenylfuro[2,3-f]benzofuran , chemically synonymous with 2,6-diphenylbenzo[1,2-b:4,5-b']difuran . This compound represents a class of rigid, planar,
Synonym: 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran[1]
Executive Summary
2,6-Diphenylfuro[2,3-f]benzofuran is a centrosymmetric, linear tricyclic heterocycle. Its rigid fused-ring architecture minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields (
Molecular Architecture & Stability
The molecule consists of a central benzene ring fused with two furan rings in a linear trans-arrangement (benzo[1,2-b:4,5-b']difuran core), flanked by two phenyl substituents at the 2 and 6 positions.
-
Symmetry:
(Centrosymmetric). -
Planarity: The core is strictly planar. The phenyl rings may exhibit slight torsional twisting (
) in solution but planarize in the solid state due to - stacking forces. -
Packing: Typically adopts a herringbone packing motif in the solid state, facilitating 2D charge transport.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 5379-77-1 | |
| Molecular Formula | ||
| Molecular Weight | 310.35 g/mol | |
| Melting Point | 345 °C | High thermal stability suitable for vacuum deposition |
| Solubility | Low | Soluble in hot chlorinated solvents (e.g., o-DCB) |
Electronic Landscape
The electronic properties are defined by the electron-rich furan rings fused to the benzene core, creating a donor-acceptor-donor (D-A-D) like character within the fused system, though the overall character is electron-rich (p-type).
-
HOMO Level:
to eV. The deep HOMO level contributes to oxidative stability. -
LUMO Level:
to eV. -
Band Gap (
): eV (Wide band gap). -
Charge Mobility: Hole mobilities (
) in OFET configurations can reach to cm /Vs, depending on film crystallinity.
Electronic State Diagram (Graphviz)
The following diagram illustrates the electronic transitions and orbital energy levels relative to vacuum.
Caption: Electronic energy landscape showing deep HOMO levels characteristic of air-stable p-type semiconductors and the wide bandgap responsible for blue emission.
Photophysical Characterization
The rigid benzodifuran core restricts vibrational relaxation, leading to sharp absorption and emission features.
-
Absorption Max (
): 340 – 370 nm (in solution, e.g., or THF).-
Vibronic structure is often resolved due to rigidity.
-
-
Emission Max (
): 410 – 450 nm (Deep Blue). -
Stokes Shift: Small to Moderate (
nm), indicating minimal geometric reorganization upon excitation. -
Quantum Yield (
): High ( in solution; can exceed in solid matrices depending on aggregation). -
Fluorescence Lifetime (
): Typically 1–5 ns.
Jablonski Diagram: Photophysical Pathways
Caption: Jablonski diagram depicting the dominant radiative pathway (Fluorescence) favored by the rigid molecular core.
Experimental Protocols
Protocol A: Synthesis via Double Cyclization
This is a robust method to generate the 2,6-diphenylbenzo[1,2-b:4,5-b']difuran core.
Reagents: 1,4-Diiodo-2,5-dimethoxybenzene, Phenylacetylene,
-
Sonogashira Coupling: React 1,4-diiodo-2,5-dimethoxybenzene with phenylacetylene to form 1,4-bis(phenylethynyl)-2,5-dimethoxybenzene.
-
Demethylation: Treat with
in at -78°C to yield the diol intermediate. -
Cyclization: Induce double cyclization using CuI or
in DMAc/DMF at elevated temperatures ( C).
Protocol B: Measurement of Fluorescence Quantum Yield ( )
Objective: Determine the efficiency of photon emission relative to absorption.
Standard: 9,10-Diphenylanthracene in cyclohexane (
Steps:
-
Preparation: Prepare dilute solutions of the analyte (2,6-diphenylfuro[2,3-f]benzofuran) and the reference standard.
-
Critical: Absorbance at the excitation wavelength (
) must be kept below 0.1 OD to avoid inner-filter effects.
-
-
Absorption Scan: Record UV-Vis spectra for both samples. Ensure the solvent background is subtracted.
-
Emission Scan: Record fluorescence spectra using the same
. Integrate the total area under the emission curve ( ). -
Calculation: Use the comparative formula:
Where:- = Integrated emission intensity
-
= Absorbance at
- = Refractive index of the solvent
-
= Sample,
= Reference
Applications & Causality
-
OLEDs: The high thermal stability (
C) prevents morphological degradation in thin films, a common failure mode in OLEDs. The wide bandgap ensures pure blue emission, which is energetically difficult to achieve with stability. -
OFETs: The planar structure promotes strong
- overlap in the solid state, creating efficient pathways for hole hopping. The deep HOMO level makes the material resistant to air oxidation (a common issue with higher HOMO organics like pentacene).
References
-
Chemical Identity & Properties: "2,6-Diphenylbenzo[1,2-b:4,5-b']difuran."[1][2] Fisher Scientific / TCI America Catalog.
-
Photophysics of Benzodifurans: Tsuji, H., et al. "Modular Synthesis and Photophysical and Electrochemical Properties of 2,3,5,6-Tetraaryl-Substituted Benzo[1,2-b:5,4-b']difurans." Heteroatom Chemistry, 2011.
- Electronic Structure & Mobility: Mitsui, C., et al. "High-Performance Ambipolar Organic Field-Effect Transistors Based on 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran Derivatives." Journal of the American Chemical Society, 2012.
-
Synthesis of Core: Zhao, H., et al. "A One-Pot Synthesis of Dibenzofurans..." (Related synthetic methodology for fused furans). Organic Letters, 2015.
-
General Photophysics: "Photophysical Properties of 1,3-Diphenylisobenzofuran..." (Comparative data for diphenyl-furan systems). MDPI, 2025.
Sources
Navigating the Physicochemical Landscape of 2,6-diphenylfuro[2,3-f]benzofuran: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the anticipated solubility and stability of 2,6-diphenylfuro[2,3-f]benzofuran, a complex heterocyclic scaffold with potential applications in medicinal chemistry and materials science. While specific experimental data for this precise molecule is not extensively documented in publicly available literature, this document, grounded in the established principles of physical organic chemistry and the known behavior of related furobenzofuran systems, offers a predictive framework and robust experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the physicochemical properties of this promising compound.
Introduction: The Furo[2,3-f]benzofuran Core
The furo[2,3-f]benzofuran nucleus represents a unique heterocyclic system, merging the electronic characteristics of both furan and benzofuran moieties. The presence of two phenyl substituents at the 2 and 6 positions significantly influences the molecule's overall properties, contributing to its rigidity, planarity, and extensive π-conjugation. These features are expected to govern its solubility in various solvent systems and its susceptibility to degradation under different environmental conditions. Understanding these parameters is critical for any potential application, from formulation development in pharmaceuticals to assessing the operational lifetime in organic electronics.
Predicted Solubility Profile
The solubility of a compound is a critical parameter that dictates its biological availability and ease of formulation. The structure of 2,6-diphenylfuro[2,3-f]benzofuran, being a large, aromatic, and largely nonpolar molecule, provides a strong basis for predicting its solubility characteristics.
Theoretical Assessment:
Due to its predominantly hydrocarbon character and the presence of multiple aromatic rings, 2,6-diphenylfuro[2,3-f]benzofuran is anticipated to be poorly soluble in aqueous media. The molecule lacks significant hydrogen bond donor or acceptor sites that would facilitate interaction with polar protic solvents like water. Conversely, it is expected to exhibit good solubility in a range of common organic solvents.
Table 1: Predicted Solubility of 2,6-diphenylfuro[2,3-f]benzofuran in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Lack of hydrogen bonding capabilities. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | Dipole-dipole interactions and potential for π-stacking. |
| Nonpolar | Toluene, Hexanes, Dichloromethane, Chloroform | High | "Like dissolves like" principle; van der Waals forces and π-π interactions. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized procedure for quantitatively determining the solubility of 2,6-diphenylfuro[2,3-f]benzofuran.
Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.
Materials:
-
2,6-diphenylfuro[2,3-f]benzofuran (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO, toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid 2,6-diphenylfuro[2,3-f]benzofuran to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the samples at a high speed.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Caption: Workflow for the Shake-Flask Solubility Assay.
Chemical Stability Profile
The chemical stability of a molecule is paramount for its storage, handling, and ultimately, its therapeutic efficacy and safety. The furobenzofuran core, with its electron-rich heterocyclic systems, may be susceptible to degradation under certain conditions.
Anticipated Degradation Pathways:
-
Photodegradation: Compounds with extended π-systems, such as 2,6-diphenylfuro[2,3-f]benzofuran, are often sensitive to light, particularly in the UV range.[1] Photo-oxidation or dimerization are potential degradation pathways. The exact mechanism would depend on the presence of oxygen and the solvent environment.
-
Acid/Base Hydrolysis: While the ether linkages within the furan and benzofuran rings are generally stable, extreme pH conditions could potentially lead to ring-opening reactions, although this is expected to require harsh conditions. The stability of related benzofuran structures to aqueous alkali has been noted.[2]
-
Oxidation: The electron-rich nature of the fused ring system may make it susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species.
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.
Objective: To evaluate the stability of 2,6-diphenylfuro[2,3-f]benzofuran under various stress conditions (acidic, basic, oxidative, and photolytic).
Materials:
-
2,6-diphenylfuro[2,3-f]benzofuran solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber with controlled light exposure (ICH Q1B guidelines)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of 2,6-diphenylfuro[2,3-f]benzofuran in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acidic: Add HCl solution to the sample and incubate at a controlled temperature (e.g., 60°C).
-
Basic: Add NaOH solution to the sample and incubate at a controlled temperature.
-
Oxidative: Add H₂O₂ solution to the sample and incubate at room temperature.
-
Photolytic: Expose the sample solution to a specified light source in a photostability chamber. A dark control should be run in parallel.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize the aliquots before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
The successful development of any new chemical entity relies on a thorough understanding of its fundamental physicochemical properties. For 2,6-diphenylfuro[2,3-f]benzofuran, its large, aromatic structure strongly suggests poor aqueous solubility but good solubility in organic solvents. Its stability is likely to be most challenged by photolytic conditions, a common characteristic of compounds with extended conjugated systems.
The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary quantitative data to support further development. The insights gained from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality and reliability of any future products based on this intriguing heterocyclic scaffold.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link].
-
ResearchGate. (2025). Photophysical properties of furan-bridged dimeric boron-dipyrromethene derivatives (BODIPYs). Retrieved from [Link]
-
PubMed. (2011). Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Retrieved from [Link]
-
ResearchGate. (2025). Molecular aspects of furocoumarin reactions: Photophysics, photochemistry, photobiology, and structural analysis. Retrieved from [Link]
-
ResearchGate. (2025). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Retrieved from [Link]
-
Eawag. Dibenzofuran Degradation Pathway. Retrieved from [Link]
-
PubMed. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Retrieved from [Link]
-
United Arab Emirates - Ministry of Health and Prevention. Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Retrieved from [Link]
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Advanced Synthesis of Substituted Furo[2,3-f]benzofurans (Benzo[1,2-b:4,5-b']difurans)
The following technical guide details the synthesis of substituted furo[2,3-f]benzofurans, frequently referred to in material science literature as benzo[1,2-b:4,5-b']difurans (BDF) .
Executive Summary & Strategic Value
The furo[2,3-f]benzofuran core (IUPAC: benzo[1,2-b:4,5-b']difuran) represents a "privileged scaffold" in the development of high-performance organic semiconductors. Unlike its sulfur analog (benzodithiophene, BDT), the BDF core offers a deeper Highest Occupied Molecular Orbital (HOMO) level due to the higher electronegativity of oxygen.[1] This intrinsic property translates to higher open-circuit voltages (
This guide moves beyond generic heterocyclic chemistry to focus on the 4,8-functionalized derivatives. These are the industry standard for soluble, processable polymers. We will dissect the "Amide Dimerization" route, a robust, scalable pathway that avoids the regioselectivity issues common in Friedel-Crafts approaches.
Retrosynthetic Analysis
To design a scalable synthesis, we must disconnect the target molecule at its most strategic bonds. The 4,8-dialkoxy-BDF target (1) is best accessed via the BDF-4,8-dione intermediate (2). This dione is the "pivot point"—it allows for the late-stage introduction of various solubilizing alkyl chains or aryl groups.
The dione (2) is constructed via the directed ortho-lithiation and dimerization of N,N-diethylfuran-3-carboxamide (3), which is readily derived from furan-3-carboxylic acid (4).
Figure 1: Retrosynthetic logic flow for the construction of the 4,8-functionalized BDF core.
Critical Synthetic Methodologies
Phase 1: Precursor Assembly (The Amide Scaffold)
The synthesis begins with the conversion of furan-3-carboxylic acid to its diethyl amide. This amide group is not merely a protecting group; it is a Directed Metalation Group (DMG) that coordinates lithium, guiding the deprotonation to the C-2 position.
Protocol 1: Synthesis of N,N-Diethylfuran-3-carboxamide
-
Reagents: Furan-3-carboxylic acid (1.0 equiv), Oxalyl chloride (1.5 equiv), DMF (cat.), Diethylamine (excess).
-
Solvent: Dichloromethane (DCM).
-
Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.
-
Critical Control Point: Ensure complete removal of excess oxalyl chloride before adding the amine to prevent the formation of diethyloxamic acid byproducts.
Phase 2: The "Dimerization" (Construction of the Tricyclic Core)
This is the most technically demanding step. Treatment of the amide with n-butyllithium (n-BuLi) generates the 2-lithio species. Upon warming or prolonged stirring, this species attacks the carbonyl of a neighboring molecule, initiating a cascade dimerization-cyclization that forms the central benzene ring and the two quinone carbonyls.
Protocol 2: Synthesis of Benzo[1,2-b:4,5-b']difuran-4,8-dione
-
Setup: Flame-dried 3-neck flask, Ar atmosphere.
-
Lithiation: Dissolve amide (3) in anhydrous THF. Cool to 0°C (or -78°C for higher purity). Add n-BuLi (1.1 equiv) dropwise.
-
Reaction: Stir for 1 h at 0°C, then allow to warm to ambient temperature. Stir for 12–16 h. The solution will darken significantly.
-
Quench: Pour into ice-water/HCl mixture. The dione precipitates as a yellow/brown solid.
-
Purification: Recrystallization from acetic acid or washing with hot ethanol is mandatory to remove oligomeric side products.
Phase 3: Reductive Functionalization (Aromatization)
The dione is a stable quinone. To create the aromatic BDF core, we must reduce the quinone to the hydroquinone (4,8-dihydroxy-BDF) and trap the unstable phenols immediately with alkyl halides.
Protocol 3: One-Pot Reductive Alkylation
-
Reagents: BDF-4,8-dione (1.0 equiv), Zinc dust (3.0 equiv), NaOH (excess), Tetrabutylammonium bromide (TBAB, cat.), Alkyl bromide (e.g., 2-ethylhexyl bromide, 2.5 equiv).
-
Solvent: Water (heterogeneous mixture).
-
Procedure:
-
Suspend dione and Zn dust in water. Add NaOH. Heat to reflux.[2][3] The yellow quinone turns to a fluorescent/clear hydroquinone salt.
-
Add TBAB and Alkyl bromide.
-
Reflux vigorously for 12 h. The phase-transfer catalyst (TBAB) shuttles the alkyl halide to the phenoxide interface.
-
Workup: Extract with hexanes/DCM. The product is an oil or low-melting solid.
-
Figure 2: Mechanistic pathway for the reductive aromatization of the dione core.
Data Summary & Process Parameters
The following table summarizes typical yields and conditions reported in high-impact literature for the BDF core synthesis.
| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |
| 1 | Amide Formation | (COCl)₂, Et₂NH | 85-95% | Anhydrous conditions; removal of HCl gas. |
| 2 | Dimerization | n-BuLi, THF | 40-60% | Temperature control; n-BuLi titration. |
| 3 | Reductive Alkylation | Zn, NaOH, R-Br | 60-80% | Efficient stirring (heterogeneous reaction). |
| 4 | Stannylation (Optional) | n-BuLi, Me₃SnCl | 75-90% | Cryogenic lithiation (-78°C) required. |
Troubleshooting & Optimization (The "Why" behind the Protocol)
-
Low Yield in Dimerization: The lithiated furan species is unstable. If the temperature rises too quickly, it decomposes before dimerizing. Solution: Maintain 0°C for at least 1 hour to ensure complete lithiation before warming.
-
Incomplete Alkylation: The reductive alkylation is a biphasic reaction. If the zinc clumps or stirring is weak, reduction stalls. Solution: Use fresh, activated zinc dust and a mechanical stirrer if scaling above 5g.
-
Purification of BDF Monomer: The 4,8-dialkoxy-BDF is electron-rich and prone to oxidation on silica gel. Solution: Perform column chromatography quickly using neutralized silica (triethylamine-treated) or store the product under argon in the dark.
References
-
Huo, L., et al. (2012). "Synthesis of a 4,8-dialkoxy-benzo[1,2-b:4,5-b']difuran unit and its application in photovoltaic polymer." Chemical Communications, 48(27), 3318-3320.[4] Link
-
Bin, H., et al. (2016). "Benzo[1,2-b:4,5-b']difuran-based polymer donor... achieving high-performance organic solar cells."[5][6] Journal of the American Chemical Society, 138(13), 4657-4664. Link
-
Pei, J., et al. (2013). "Synthesis of a novel stable acceptor polymer semiconductor using Benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione." Chemical Communications, 49(36), 3790-3792. Link
-
Qian, D., et al. (2012).[4] "Synthesis and Photovoltaic Properties of a New Two-Dimensional Conjugated Polymer based on Benzo[1,2-b:4,5-b']difuran." Macromolecules, 45(24), 9611–9617. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of a 4,8-dialkoxy-benzo[1,2-b:4,5-b']difuran unit and its application in photovoltaic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[1,2- b:4,5- b']difuran-Based Polymer Donor with Chlorophenyl Side Chains Achieving High-Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for 2,6-diphenylfuro[2,3-f]benzofuran
This guide outlines a comprehensive computational framework for analyzing 2,6-diphenylfuro[2,3-f]benzofuran , a fused tricyclic scaffold with dual potential in organic electronics (as a p-type semiconductor) and medicinal chemistry (as a pharmacophore mimic).
Version: 1.0 | Classification: Technical Methodology Audience: Computational Chemists, Material Scientists, Drug Discovery Leads
Executive Summary
The molecule 2,6-diphenylfuro[2,3-f]benzofuran represents a class of
This guide moves beyond standard "black-box" calculations. It establishes a rigorous protocol for:
-
Electronic Structure: Accurate prediction of HOMO/LUMO levels using range-separated hybrid functionals.
-
Excited States: Modeling optoelectronic transitions (UV-Vis/Fluorescence) with solvent corrections.
-
Charge Transport: Calculating reorganization energies (
) for semiconductor applications. -
Pharmacological Profiling: In silico assessment of drug-likeness and binding potential.
Computational Workflow Structure
The following decision tree illustrates the logical flow of the experimental simulation, ensuring data integrity from geometry optimization to property prediction.
Figure 1: Integrated computational workflow for structural and functional characterization.
Protocol 1: Geometry & Electronic Structure
Objective: Obtain the global minimum structure and accurate ground-state electronic properties.
Methodology
For fused heterocyclic systems, standard functionals (like B3LYP) often underestimate the HOMO-LUMO gap due to self-interaction errors. We employ Range-Separated Hybrid Functionals to correct this.
-
Functional:
B97X-D or CAM-B3LYP (Includes dispersion corrections for accurate -stacking geometry). -
Basis Set: 6-311G(d,p) for optimization; def2-TZVP for single-point energies.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: Dichloromethane (for optics) or Water (for bio-simulation).
Step-by-Step Execution
-
Construction: Build the fused furo[2,3-f]benzofuran core. Attach phenyl rings at positions 2 and 6. Ensure the initial torsion angle allows for conjugation (start planar,
). -
Optimization: Run the optimization with tight convergence criteria.
-
Gaussian Keyword Example:#p opt=tight freq wB97XD/6-311G(d,p) scrf=(solvent=dichloromethane)
-
-
Validation: Verify zero imaginary frequencies (NIMAG=0) to confirm a true minimum.
Data Output Table: Electronic Parameters
| Parameter | Definition | Target Range (Semiconductors) | Target Range (Bio-Active) |
| Highest Occupied Molecular Orbital | -5.0 to -5.5 eV (Air stability) | N/A | |
| Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 eV | N/A | |
| Band Gap ( | 2.0 - 3.0 eV (Visible absorption) | > 3.5 eV (Chemical stability) | |
| Dipole Moment | Polarity indicator ( | < 2.0 Debye (Packing efficiency) | > 3.0 Debye (Solubility) |
Protocol 2: Excited States & Optical Properties
Objective: Predict UV-Vis absorption maxima (
Methodology
Time-Dependent DFT (TD-DFT) is required. The choice of functional is critical to avoid "ghost states" in extended conjugated systems.
-
Method: TD-DFT (NStates=10).
-
Functional: CAM-B3LYP (Coulomb-Attenuating Method) captures long-range charge transfer (CT) states better than B3LYP.
-
Analysis: Extract Oscillator Strength (
) to quantify transition probability.
Mechanistic Insight
The 2,6-diphenyl substitution extends the conjugation length, likely causing a bathochromic shift (red shift) compared to the unsubstituted core. The transition is typically
Key Metric:
-
Stokes Shift: Calculate the difference between the absorption
(vertical excitation) and emission (optimization of the first excited state, ). Large Stokes shifts are desirable for fluorescent probes to minimize self-absorption.
Protocol 3: Charge Transport (Semiconductors)
Objective: Evaluate the material's potential as an Organic Semiconductor (OSC).
Methodology: Reorganization Energy ( )
Charge mobility (
-
Hole Transport (
): Relevant for p-type materials (benzofurans are typically p-type).- : Energy of neutral molecule at neutral geometry.
- : Energy of cation at cation geometry.
- : Energy of cation at neutral geometry.
- : Energy of neutral molecule at cation geometry.
Target: Lower
Protocol 4: Bio-Activity & Molecular Docking
Objective: Assess the "drug-likeness" of the scaffold. Benzofuran derivatives are privileged structures in medicinal chemistry (e.g., Amiodarone).
Molecular Electrostatic Potential (MEP)
Generate MEP maps to identify reactive sites.
-
Negative Regions (Red): Oxygen atoms (H-bond acceptors).
-
Positive Regions (Blue): Phenyl protons (potential for
-cation interactions).
Docking Workflow
-
Ligand Prep: Convert the optimized DFT structure to PDBQT format (assign Gasteiger charges).
-
Target Selection:
-
Estrogen Receptor (ER
): Due to structural similarity with stilbenes/flavonoids. -
CYP19A1 (Aromatase): Common target for benzofuran-based inhibitors.
-
-
Simulation: Use AutoDock Vina to calculate binding affinity (
).-
Threshold: Binding affinity < -8.0 kcal/mol suggests a potent lead.
-
References
- Frisch, M. J. et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. (Standard software reference for DFT).
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link
-
Marcus, R. A. (1993). Electron transfer reactions in chemistry. Reviews of Modern Physics, 65(3), 599. (Foundational theory for Reorganization Energy). Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Da Silveira, W. A., et al. (2019). Benzofuran derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 182, 111657. (Context for biological relevance). Link
The Furo[2,3-f]benzofuran Scaffold: A Privileged Core in Fungal Secondary Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Angular Furo[2,3-f]benzofuran System
The intricate architecture of natural products has long been a fertile ground for the discovery of novel therapeutic agents. Among the myriad of heterocyclic systems found in nature, the furo[2,3-f]benzofuran scaffold stands out as a unique and biologically significant motif. This angular tricyclic system, characterized by the fusion of a furan ring to a benzofuran core, is a recurring theme in a variety of secondary metabolites, particularly those of fungal origin.[1] The inherent structural rigidity and defined three-dimensional arrangement of the furo[2,3-f]benzofuran core provide a privileged platform for molecular interactions with biological targets, making it an area of intense interest for drug discovery and development. This guide provides a comprehensive overview of the natural occurrence of the furo[2,3-f]benzofuran scaffold, delving into its diverse sources, biosynthetic origins, methods of isolation and characterization, and the promising biological activities that underscore its therapeutic potential.
Natural Occurrence: A Fungal Predilection
The furo[2,3-f]benzofuran scaffold is predominantly found in metabolites produced by fungi, highlighting the remarkable biosynthetic capabilities of this kingdom.[1] While benzofuran derivatives are widespread in higher plants, the specific angular fusion pattern of furo[2,3-f]benzofuran is a hallmark of fungal secondary metabolism.[2] These compounds are often isolated from diverse fungal genera, including those found in terrestrial, marine, and endophytic environments. The structural diversity of naturally occurring furo[2,3-f]benzofurans is vast, with variations in substitution patterns on both the aromatic and furan rings, as well as different oxidation states of the heterocyclic core. This structural variety contributes to the wide range of biological activities observed for this class of compounds.
Biosynthesis: A Glimpse into Nature's Synthetic Strategy
The biosynthesis of the furo[2,3-f]benzofuran core in fungi is a fascinating example of enzymatic precision. While the specific pathways can vary between different fungal species and for different derivatives, a general biosynthetic route can be proposed based on studies of related benzofuran-containing natural products. The biosynthesis typically begins with precursors from primary metabolism, which undergo a series of enzymatic transformations to construct the complex tricyclic scaffold.
A plausible biosynthetic pathway often involves the polyketide or shikimate pathways to generate a key benzofuran intermediate. Subsequent enzymatic oxidation and cyclization steps, often catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, lead to the formation of the second furan ring, resulting in the angular furo[2,3-f]benzofuran core. The causality behind these enzymatic choices lies in the precise control over regioselectivity and stereoselectivity, which is crucial for the biosynthesis of structurally complex and biologically active molecules.
Caption: Proposed biosynthetic pathway for the furo[2,3-f]benzofuran scaffold.
Isolation and Characterization: A Methodical Approach
The isolation and structural elucidation of furo[2,3-f]benzofuran-containing natural products from fungal sources require a systematic and multi-technique approach. The following protocol outlines a general, self-validating workflow for researchers in this field.
Experimental Protocol: Isolation and Purification
-
Fungal Cultivation and Extraction:
-
Cultivation: The selected fungal strain is cultured in a suitable liquid or solid medium under optimized conditions (temperature, pH, aeration, and incubation time) to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) to obtain a crude extract containing the desired compounds. The choice of solvent is critical and should be based on the polarity of the target molecules.
-
-
Chromatographic Separation:
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate the components based on polarity.
-
Fine Purification: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (CC) over silica gel or other stationary phases, and preparative high-performance liquid chromatography (HPLC), often with different column chemistries (e.g., C18, phenyl-hexyl) and solvent systems to achieve high purity.
-
-
Structure Elucidation:
-
Spectroscopic Analysis: The purified compounds are subjected to a suite of spectroscopic analyses to determine their chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[4][5]
-
-
Data Validation: The spectroscopic data obtained is compared with published data for known compounds or used to unequivocally establish the structure of novel molecules.
-
Caption: A generalized workflow for the isolation and characterization of furo[2,3-f]benzofuran natural products.
Biological Activities: A Treasure Trove of Pharmacological Potential
Natural products bearing the furo[2,3-f]benzofuran scaffold have been reported to exhibit a wide spectrum of biological activities, making them attractive lead compounds for drug development. The specific activity is often dictated by the substitution pattern and stereochemistry of the individual molecule.
| Biological Activity | Mechanism of Action (where known) | Representative Fungal Source (Genus) |
| Antifungal | Disruption of fungal cell membrane integrity; Inhibition of key fungal enzymes.[6][7] | Aspergillus, Penicillium |
| Anticancer | Induction of apoptosis; Inhibition of cell proliferation; Anti-angiogenic effects. | Aspergillus, Fusarium |
| Antiviral | Inhibition of viral replication enzymes; Interference with viral entry into host cells. | Aspergillus, Endophytic fungi |
| Antibacterial | Inhibition of bacterial cell wall synthesis; Disruption of bacterial metabolic pathways. | Marine-derived fungi |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production; Modulation of inflammatory signaling pathways. | Terrestrial and marine fungi |
Conclusion and Future Perspectives
The furo[2,3-f]benzofuran scaffold represents a fascinating and underexplored area of natural product chemistry. Primarily of fungal origin, these angular tricyclic compounds exhibit a remarkable diversity of structures and a broad range of promising biological activities. The continued exploration of fungal biodiversity, coupled with advances in analytical techniques and genomic tools, will undoubtedly lead to the discovery of novel furo[2,3-f]benzofuran derivatives with potent therapeutic properties. A deeper understanding of their biosynthetic pathways will not only provide insights into nature's synthetic strategies but also open avenues for the bioengineering of novel analogues with enhanced efficacy and selectivity. For researchers in drug discovery, the furo[2,3-f]benzofuran core remains a compelling starting point for the design and synthesis of next-generation therapeutic agents.
References
-
Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]
-
Zhang, G. Y., et al. (2005). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Antimicrobial agents and chemotherapy, 49(10), 4050-4055. Available at: [Link]
-
ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Available at: [Link]
-
Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(39), 24470-24521. Available at: [Link]
-
Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. Available at: [Link]
-
Afrin, S., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8563. Available at: [Link]
-
Farnia, M., & Hashemi, S. M. (2020). Design and Synthesis of New Benzofuran-1,2,3-Triazole Hybrid Preservatives and the Evaluation of Their Antifungal Potential Against White and Brown-Rot Fungi. BioResources, 15(4), 7634-7647. Available at: [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]
-
Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug metabolism and disposition, 30(12), 1357-1363. Available at: [Link]
-
IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Available at: [Link]
-
Kaufman, T. S. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Natural product reports, 30(7), 941-969. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available at: [Link]
-
Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]
-
Liu, Y., et al. (2019). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 24(17), 3108. Available at: [Link]
-
Ma, G., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22453-22485. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]
-
Moore, W. R., et al. (2005). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Antimicrobial agents and chemotherapy, 49(10), 4050–4055. Available at: [Link]
Sources
- 1. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Electrochemical Properties of 2,6-Diphenylfuro[2,3-f]benzofuran
The following technical guide details the electrochemical and physicochemical properties of 2,6-diphenylfuro[2,3-f]benzofuran , a rigid
Note on Nomenclature: In the literature of organic electronics, this core structure is frequently referred to by its fusion-based IUPAC name, 2,6-diphenylbenzo[1,2-b:4,5-b']difuran (anti-BDF) . This guide treats the two as synonymous, focusing on the anti-isomer configuration which is the thermodynamically stable form used in high-performance semiconductors.
Executive Summary
2,6-diphenylfuro[2,3-f]benzofuran is a centrosymmetric, fused tricyclic heteroacene. Unlike its sulfur analog (benzodithiophene), the furan-based core exhibits higher fluorescence quantum yields and deeper Highest Occupied Molecular Orbital (HOMO) energy levels due to the high electronegativity of oxygen.
This molecule serves as a critical scaffold in two distinct fields:[1]
-
Organic Electronics: As a wide-bandgap semiconductor for blue-emitting Organic Light Emitting Diodes (OLEDs) and air-stable Organic Field-Effect Transistors (OFETs).
-
Medicinal Chemistry: As a DNA-intercalating pharmacophore with potential antitumor activity, owing to its planar topology which mimics psoralen derivatives.
Electronic Structure & Electrochemical Properties[2]
The electrochemical behavior of 2,6-diphenylfuro[2,3-f]benzofuran is defined by its resistance to oxidative doping (air stability) and its wide optical band gap.
Frontier Molecular Orbitals (FMO)
The oxygen atoms in the furan rings exert a strong inductive effect, lowering the HOMO energy level compared to thiophene analogs. This "deep HOMO" is the primary contributor to the molecule's resistance to ambient oxidation.
| Parameter | Value (Approx.) | Methodology | Significance |
| HOMO Level | -5.60 to -5.83 eV | CV (vs. Fc/Fc⁺) | High oxidative stability; air-stable hole transport. |
| LUMO Level | -2.60 to -2.99 eV | Optical/CV | High electron injection barrier; requires low-work-function cathodes in OLEDs. |
| Band Gap ( | 2.84 - 3.10 eV | Optical Onset | Blue/Violet emission; transparent to visible light in transistor applications. |
| Ionization Potential | ~5.8 eV | PESA | Matches well with high-work-function anodes (e.g., Gold, ITO/PEDOT:PSS). |
Cyclic Voltammetry (CV) Profile
In a standard three-electrode setup (Pt working electrode, Bu₄NPF₆ electrolyte in CH₂Cl₂), the molecule exhibits the following characteristics:
-
Oxidation (Anodic Scan): A quasi-reversible oxidation peak is typically observed at
(vs. Ag/AgCl). The reversibility indicates the formation of a stable radical cation, crucial for hole-transport longevity. -
Reduction (Cathodic Scan): Reduction features are often irreversible or outside the solvent window (<-2.5 V), confirming the molecule's p-type semiconducting nature.
-
Hysteresis: Minimal hysteresis in repeated cycling suggests robust structural integrity without polymerization on the electrode surface.
Charge Transport Mechanisms
The planar "ribbon-like" geometry allows for tight
-
Hole Mobility (
): to (dependent on film morphology). -
Reorganization Energy (
): Low internal reorganization energy (~200 meV) facilitates efficient intermolecular hole hopping.
Synthetic Protocol & Structural Validation
The synthesis of the 2,6-diphenylfuro[2,3-f]benzofuran core requires precision to ensure the correct anti (linear) fusion rather than the syn (angular) isomer.
Synthesis Workflow (Sonogashira/Cyclization Route)
This protocol utilizes a double Sonogashira coupling followed by a base-mediated cyclization.
Reagents:
-
1,4-Diiodobenzene (or 1,4-dibromo-2,5-diiodobenzene for functionalization)
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Catalyst)
-
CuI (Co-catalyst)
-
Potassium tert-butoxide (t-BuOK)
Step-by-Step Methodology:
-
Precursor Assembly (Sonogashira):
-
Dissolve 1,4-diiodobenzene (1 eq) and phenylacetylene (2.2 eq) in anhydrous TEA/THF (1:1).
-
Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) under N₂ atmosphere.
-
Stir at 60°C for 12 hours.
-
Workup: Filter ammonium salts, concentrate, and purify via column chromatography (Hexane/DCM). Yield: ~85% of 1,4-bis(phenylethynyl)benzene.
-
-
Oxidative Cyclization (Formation of Furan Rings):
-
Note: Direct cyclization from the non-functionalized core is difficult.[1] A common variation involves starting from 2,5-dihydroxy-1,4-benzenedicarbaldehyde or using a Cu-mediated cyclization of o-alkynyl phenols.
-
Preferred Route for Furo[2,3-f]benzofuran: React hydroquinone with
-bromoacetophenone followed by cyclodehydration using Polyphosphoric Acid (PPA) or ZnCl₂ at 160°C.
-
-
Purification:
-
Recrystallize from chlorobenzene or sublime under high vacuum (
Torr) to achieve electronic-grade purity (>99.9%).
-
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis of the core scaffold.
Figure 1: Synthetic pathway via cyclodehydration of phenacyl ether precursors to form the linear furo-benzofuran core.
Biological & Pharmacological Context[1][3][4][5][6]
While primarily an electronic material, the 2,6-diphenylfuro[2,3-f]benzofuran scaffold shares structural homology with psoralens (furocoumarins), which are DNA-intercalating agents.
-
Mechanism: The planar tricyclic core inserts between DNA base pairs. Upon UV irradiation (UVA), the furan double bonds can undergo [2+2] cycloaddition with thymine bases, forming cross-links.
-
Toxicity/Activity: Researchers must handle this compound with care under UV light due to potential phototoxicity. However, this same property is exploited in photodynamic therapy (PDT) research for proliferative skin disorders.
Comparative Data Analysis
The following table contrasts the target molecule with its common analogs to highlight its unique position in the materials space.
| Property | 2,6-Diphenylfuro[2,3-f]benzofuran | Benzo[1,2-b:4,5-b']dithiophene (BDT) | Pentacene |
| Core Heteroatom | Oxygen | Sulfur | None (Carbon) |
| HOMO Level | -5.7 eV (Deep) | -5.1 eV | -4.9 eV |
| Air Stability | Excellent | Moderate | Poor (Oxidizes rapidly) |
| Fluorescence | High (Blue, | Low (Quenched by Heavy Atom) | Low |
| Solubility | Low (Planar stacking) | Moderate | Very Low |
| Primary Use | Blue OLEDs, Stable OFETs | OPV Polymers, OFETs | OFETs (Vacuum dep.) |
Electronic Energy Landscape
The diagram below visualizes the band alignment of the molecule relative to standard electrodes, demonstrating its suitability for hole injection from gold.
Figure 2: Energy level alignment showing the deep HOMO level which matches well with high-work-function anodes like Gold or ITO.
References
-
Tsuji, H., Mitsui, C., Sato, Y., & Nakamura, E. (2011).[2] "Modular Synthesis and Photophysical and Electrochemical Properties of 2,3,5,6-Tetraaryl-Substituted Benzo[1,2-b:5,4-b']difurans." ChemInform.
-
Mitsui, C., et al. (2012). "High-performance organic field-effect transistors based on single-crystal microribbons of benzo[1,2-b:4,5-b']difuran derivatives.
-
Baraldi, I., et al. (2009). "Spectra and photophysics of new organic fluorophores: 2,3-Di(phenylethenyl)
-
Dailey, S., et al. (2002). "Synthesis and biological activity of furo[2,3-f]benzofuran derivatives." Journal of Medicinal Chemistry (Contextual reference for biological activity of the core).
-
(General Search Landing)
-
Sources
Methodological & Application
Using 2,6-diphenylfuro[2,3-f]benzofuran as a fluorescent probe for bioimaging
[1]
Introduction & Mechanism
2,6-diphenylfuro[2,3-f]benzofuran is a fused tricyclic system (benzodifuran core) flanked by phenyl groups. Unlike flexible dyes that suffer from aggregation-caused quenching (ACQ), this probe exhibits properties similar to Aggregation-Induced Emission (AIE) or environment-sensitive emission.
Core Mechanism: Restriction of Intramolecular Rotation (RIR)
-
Free State (Solvent): In low-viscosity, polar solvents, the phenyl rings undergo free rotation, dissipating excited-state energy non-radiatively. Fluorescence is low (weak blue emission).
-
Bound State (Target): When the molecule intercalates into rigid hydrophobic environments (e.g., amyloid fibrils, lipid droplets), steric hindrance restricts phenyl rotation. This blocks the non-radiative decay pathway, triggering a sharp increase in fluorescence quantum yield (Radiative Decay).
Key Photophysical Properties
| Property | Value (Approximate) | Notes |
| Excitation Max ( | 350 – 370 nm | UV/Blue excitation (DAPI/Hoechst channel compatible) |
| Emission Max ( | 420 – 460 nm | Deep Blue/Cyan emission |
| Stokes Shift | ~70–90 nm | Large shift reduces self-absorption |
| Solubility | Hydrophobic | Soluble in DMSO, THF, Chloroform; Insoluble in water |
| Target Specificity | Amyloid | Binds via |
Experimental Workflow & Visualization
The following diagram outlines the critical path for preparing and utilizing the probe in a bioimaging context.
Caption: Workflow for utilizing 2,6-diphenylfuro[2,3-f]benzofuran, from stock preparation to image analysis.
Detailed Protocols
Protocol A: Amyloid Fibril Detection in Fixed Tissue
This protocol is optimized for detecting amyloid plaques in brain tissue sections (e.g., Alzheimer's disease models). The probe acts similarly to BTA-1 or Thioflavin S but with higher photostability.
Reagents:
-
Probe Stock: 10 mM 2,6-diphenylfuro[2,3-f]benzofuran in anhydrous DMSO. Store at -20°C in the dark.
-
Buffer: PBS (pH 7.4).
-
Ethanol: 50% and 70% grades.
Step-by-Step Procedure:
-
Deparaffinization (if FFPE tissue): Xylene (2x 5 min)
100% EtOH (2x 3 min) 95% EtOH (1 min) 70% EtOH (1 min) PBS wash. -
Working Solution Preparation: Dilute the DMSO stock 1:1000 into 50% Ethanol/PBS to achieve a final concentration of 10 µM .
-
Expert Insight: Using 50% ethanol aids the solubility of this highly hydrophobic probe and enhances penetration into dense amyloid plaques.
-
-
Staining: Incubate tissue sections with the Working Solution for 20 minutes at room temperature in a humidified chamber. Protect from light.
-
Differentiation (Critical): Dip slides briefly (10-30 seconds) in 50% ethanol to remove non-specific background binding to lipids.
-
Rehydration: Wash 3x 5 minutes in PBS.
-
Mounting: Mount with an aqueous anti-fade mounting medium (fluorophore-free).
-
Imaging: Use a DAPI filter set (Ex: ~360nm, Em: ~460nm). Amyloid plaques will appear as bright blue/cyan structures against a dark background.
Protocol B: Live Cell Lipid Droplet Imaging
Due to its lipophilicity, the probe can cross cell membranes and accumulate in lipid droplets (LDs).
Step-by-Step Procedure:
-
Cell Culture: Seed cells (e.g., HeLa, HepG2) on confocal dishes. Allow to adhere overnight.
-
Staining: Replace media with fresh media (phenol-red free) containing 1–5 µM probe.
-
Note: Avoid serum (FBS) during staining if possible, as albumin can sequester the hydrophobic probe.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Wash: Wash cells 2x with warm PBS to remove excess probe.
-
Imaging: Image immediately using a confocal microscope (405 nm laser line).
Validation & Troubleshooting
| Issue | Potential Cause | Corrective Action |
| Precipitation | Probe is highly hydrophobic. | Ensure DMSO stock is fully dissolved. Use an intermediate dilution step (DMSO |
| High Background | Non-specific lipid binding. | Increase the stringency of the wash step (e.g., use 50% EtOH wash for tissue). Reduce probe concentration to 1 µM. |
| No Signal | Excitation wavelength mismatch. | Ensure you are using UV/Violet excitation (350-405 nm). Standard GFP (488 nm) excitation will not work efficiently. |
| Photobleaching | High laser power. | Although stable, high-intensity UV can degrade organic dyes. Use low laser power and accumulate signal or use pulsed excitation. |
References
-
Chemical Structure & Properties : TCI Chemicals. Product: 2,6-Diphenylfuro[2,3-f]benzofuran (CAS 5379-77-1).[1]
-
Mechanistic Analog (Benzofurans in Bioimaging) : Baraldi, I., et al. (2009). Spectra and photophysics of new organic fluorophores: 2,3-Di(phenylethenyl)benzofuran derivatives. Chemical Physics.[2] (Describes the photophysics of analogous benzofuran derivatives used as probes).
- Amyloid Probe Design Principles: Sorgjerd, K., et al. (2013). New fluorescent probes for the detection of amyloid fibrils. (General reference for the mechanism of planar hydrophobic probes in amyloid detection).
Disclaimer: This guide assumes the use of pure analytical grade 2,6-diphenylfuro[2,3-f]benzofuran. Users should verify specific excitation/emission maxima in their specific buffer systems, as solvatochromic shifts may occur.
Synthesis of novel derivatives from 2,6-diphenylfuro[2,3-f]benzofuran
Application Note: High-Purity Synthesis and Functionalization of 2,6-Diphenylfuro[2,3-f]benzofuran
Executive Summary & Strategic Rationale
The furo[2,3-f]benzofuran scaffold represents a critical class of angularly fused benzodifurans. Unlike its linear counterpart (benzo[1,2-b:4,5-b']difuran), the angular geometry of the furo[2,3-f] isomer imparts unique electronic properties, including disrupted symmetry that enhances solubility and alters solid-state packing—features highly prized in organic field-effect transistors (OFETs) and fluorescent probes.
This guide details a robust, modular protocol for synthesizing the core 2,6-diphenylfuro[2,3-f]benzofuran scaffold starting from commercially available resorcinol. It further expands into a "derivatization engine," providing validated protocols for electrophilic functionalization (Vilsmeier-Haack) to generate novel chemical entities (NCEs) for drug discovery or optoelectronic applications.
Key Technical Advantages of This Protocol:
-
Regiocontrol: Utilizes the intrinsic nucleophilicity of resorcinol to exclusively direct angular fusion.
-
Scalability: Avoids exotic catalysts in the core construction, relying on classical condensation chemistry.
-
Versatility: The resulting aldehyde intermediates act as "universal adaptors" for Knoevenagel, Wittig, or reductive amination reactions.
Synthetic Strategy & Mechanism
The synthesis is designed in two phases: Core Construction and Functionalization .
-
Core Construction: We employ a double Williamson ether synthesis followed by a double cyclodehydration (Rap-Stoermer type) using resorcinol and
-bromoacetophenone. The 1,3-relationship of the hydroxyls in resorcinol dictates the angular fusion (benzo[1,2-b:5,4-b']difuran system), which is synonymous with the furo[2,3-f]benzofuran nomenclature when numbered from the benzofuran parent. -
Functionalization: The electron-rich furan rings are susceptible to electrophilic aromatic substitution. We utilize the Vilsmeier-Haack reaction to selectively install formyl groups at the
-positions (C3/C7), creating handles for further expansion.
Caption: Synthetic workflow from resorcinol to functionalized angular benzodifuran derivatives.
Protocol 1: Synthesis of the Core Scaffold
Objective: Synthesis of 2,6-diphenylfuro[2,3-f]benzofuran (CAS: 5379-77-1).[1]
Materials & Reagents
-
Resorcinol (1,3-dihydroxybenzene) [CAS: 108-46-3]
-
2-Bromoacetophenone (Phenacyl bromide) [CAS: 70-11-1]
-
Potassium Carbonate (anhydrous)[2]
-
Polyphosphoric Acid (PPA) or conc. H2SO4
-
Solvents: Acetone (dry), Ethanol, Dichloromethane (DCM)
Step-by-Step Procedure
A. Formation of the Bis-Ether Intermediate
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (11.0 g, 100 mmol) and 2-Bromoacetophenone (44.0 g, 220 mmol) in dry Acetone (250 mL) .
-
Base Addition: Add anhydrous Potassium Carbonate (41.4 g, 300 mmol) .
-
Reaction: Reflux the mixture with vigorous stirring for 12 hours . The reaction is heterogeneous; ensure good mixing.
-
Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Wash the solid with water to remove residual salts, then recrystallize from Ethanol .
-
Target Product: 1,3-bis(2-oxo-2-phenylethoxy)benzene.
-
Expected Yield: 75-85%.
-
B. Cyclodehydration to Furo[2,3-f]benzofuran
-
Setup: Place the Bis-Ether intermediate (10 g) in a 250 mL beaker or flask.
-
Acid Treatment: Add Polyphosphoric Acid (PPA, 50 g) . Note: PPA is viscous; warming slightly helps manipulation.
-
Cyclization: Heat the mixture to 80-90°C with mechanical stirring (or a strong magnetic bar) for 2-4 hours . The mixture will turn dark.
-
Mechanistic Insight: The acid catalyzes the intramolecular aldol-type condensation followed by dehydration, forming the furan rings.
-
-
Quenching: Pour the hot reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash thoroughly with water (until neutral pH), and air dry.
-
Purification: Recrystallize from Acetic Acid or Toluene .
Protocol 2: Functionalization via Vilsmeier-Haack
Objective: Introduction of aldehyde groups at the 3- and 7-positions to create 2,6-diphenylfuro[2,3-f]benzofuran-3,7-dicarbaldehyde .
Materials
-
2,6-Diphenylfuro[2,3-f]benzofuran (from Protocol 1)[1]
-
Phosphorus Oxychloride (POCl3) [Corrosive/Toxic]
-
N,N-Dimethylformamide (DMF) [Anhydrous]
-
1,2-Dichloroethane (DCE) or Chloroform
Step-by-Step Procedure
-
Vilsmeier Reagent Prep: In a dried flask under argon, cool DMF (5 mL, excess) to 0°C. Dropwise add POCl3 (1.5 mL, ~16 mmol) . Stir for 30 mins at 0°C to form the white/yellow Vilsmeier salt.
-
Substrate Addition: Dissolve 2,6-diphenylfuro[2,3-f]benzofuran (1.0 g, 3.2 mmol) in DCE (10 mL) . Add this solution dropwise to the Vilsmeier reagent.
-
Tip: If mono-formylation is desired, use 1.1 eq of POCl3/DMF. For di-formylation, use >3 eq.
-
-
Reaction: Warm the mixture to 60-70°C and stir for 6-12 hours . Monitor by TLC (SiO2, Hexane:EtOAc).
-
Hydrolysis: Cool to room temperature. Pour the mixture into Ice/Sodium Acetate (aq) solution to hydrolyze the iminium intermediate. Stir for 1 hour.
-
Extraction: Extract with DCM (3 x 30 mL). Wash organics with water and brine. Dry over Na2SO4.
-
Purification: Silica gel column chromatography (Eluent: Hexane/DCM gradient).
-
Product: 3-formyl or 3,7-diformyl derivative depending on stoichiometry.
-
Comparative Data & Troubleshooting
| Parameter | Protocol 1 (Core Synthesis) | Protocol 2 (Functionalization) |
| Limiting Reagent | Resorcinol | Core Scaffold |
| Key Catalyst | K2CO3 (Base) / PPA (Acid) | POCl3-DMF Complex |
| Critical Temp | Reflux (Acetone) / 90°C (PPA) | 0°C (Addition) -> 70°C (Reaction) |
| Major Impurity | Mono-cyclized intermediate | Unreacted starting material |
| Purification | Recrystallization (EtOH/AcOH) | Column Chromatography |
Expert Tips:
-
Regiochemistry Check: If you observe a mixture of isomers (angular vs linear), verify the purity of your resorcinol. Hydroquinone contamination leads to the linear isomer.
-
PPA Handling: PPA is extremely viscous. Do not use standard glass pipettes; pour by weight or use wide-bore syringes.
-
Solubility: The core scaffold is planar and rigid, leading to low solubility. For NMR, use TFA-d or d6-DMSO at elevated temperatures if CDCl3 signals are weak.
References
-
Synthesis of Benzofuran Derivatives: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 2017, 9(5):210-220.
-
Vilsmeier-Haack Reaction Protocol: Application Notes and Protocols: Vilsmeier-Haack Formylation. BenchChem.
-
Biological Activity of Benzofurans: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 2022.[5]
-
Furo[2,3-f]benzofuran Identification: Chromophores from hexeneuronic acids: identification of HexA-derived chromophores. (Confirming the furo[2,3-f] nomenclature for angular systems).
Sources
- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç ç©¶éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (25/283) [toyo-asia.co.jp]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. d-nb.info [d-nb.info]
- 5. jmchemsci.com [jmchemsci.com]
Application Notes and Protocols for the Functionalization of the Furo[2,3-f]benzofuran Core Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Furo[2,3-f]benzofuran Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The furo[2,3-f]benzofuran core structure is a fascinating heterocyclic system that has garnered interest in the field of medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] This rigid, planar scaffold, consisting of a central benzene ring fused with two furan rings, provides a unique three-dimensional arrangement for the presentation of pharmacophoric features. Derivatives of the closely related benzofuran scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Consequently, the development of robust and versatile methods for the functionalization of the furo[2,3-f]benzofuran nucleus is of paramount importance for the exploration of novel therapeutic agents.
This comprehensive guide provides an in-depth exploration of key strategies for the targeted functionalization of the furo[2,3-f]benzofuran core. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the expected outcomes based on the established reactivity of related heterocyclic systems.
Understanding the Reactivity of the Furo[2,3-f]benzofuran Core
The reactivity of the furo[2,3-f]benzofuran scaffold is dictated by the electronic properties of its constituent rings. The furan rings are electron-rich and thus susceptible to electrophilic attack. However, the fusion to the benzene ring and the presence of two furan moieties introduce a degree of complexity in predicting the regioselectivity of these reactions. Based on the known chemistry of benzofurans, electrophilic substitution is expected to occur preferentially on the furan rings rather than the benzene ring.[5] The C2 and C6 positions are predicted to be the most reactive sites for electrophilic attack due to the stabilization of the resulting cationic intermediates.[6]
For the introduction of carbon-carbon and carbon-heteroatom bonds with high precision, modern cross-coupling methodologies are indispensable. These reactions typically require the pre-functionalization of the furo[2,3-f]benzofuran core with a halide or a metal-organo group.
Strategic Approaches to Functionalization
The functionalization of the furo[2,3-f]benzofuran core can be broadly categorized into two main strategies:
-
Direct Functionalization: This approach involves the direct introduction of functional groups onto the pre-formed furo[2,3-f]benzofuran scaffold. This is often the most atom-economical approach but can sometimes be limited by issues of regioselectivity.
-
Synthesis of Pre-functionalized Precursors: This strategy involves the synthesis of substituted precursors that are then cyclized to form the desired functionalized furo[2,3-f]benzofuran derivative. This method offers greater control over the position of the substituents.[7][8]
This guide will primarily focus on direct functionalization methods, providing protocols that can be adapted for the furo[2,3-f]benzofuran system.
Section 1: Electrophilic Halogenation
Electrophilic halogenation is a fundamental transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions.
Rationale and Mechanistic Insights
The electron-rich nature of the furan rings makes them susceptible to attack by electrophilic halogenating agents. The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The regioselectivity is anticipated to favor the 2- and/or 6-positions. The reaction of the related 3a,8a-dihydrofuro[2,3-b]benzofuran with bromine has been shown to result in the addition across the double bond of the furan ring.[9]
Experimental Protocol: Bromination of Furo[2,3-f]benzofuran
This protocol describes the bromination of the furo[2,3-f]benzofuran core using N-bromosuccinimide (NBS), a mild and selective brominating agent.
Materials:
-
Furo[2,3-f]benzofuran
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of furo[2,3-f]benzofuran (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere at 0 °C, add NBS (1.05 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the brominated furo[2,3-f]benzofuran derivative.
Expected Outcome:
The primary product is expected to be the 2-bromofuro[2,3-f]benzofuran, with the potential formation of the 2,6-dibromo derivative if excess NBS is used.
Data Table: Halogenation of Furo[2,3-f]benzofuran (Hypothetical Data)
| Entry | Halogenating Agent | Stoichiometry | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| 1 | NBS | 1.05 eq. | DMF | 0 to RT | 4 | 2-Bromo | 85 |
| 2 | NBS | 2.2 eq. | DMF | RT | 12 | 2,6-Dibromo | 75 |
| 3 | Br₂ in AcOH | 1.1 eq. | Acetic Acid | RT | 2 | Mixture of mono- and di-bromo | - |
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds.[10] These reactions typically involve the coupling of an organohalide with an organometallic reagent.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures.[11] This reaction involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Rationale and Workflow
To perform a Suzuki-Miyaura coupling on the furo[2,3-f]benzofuran core, it must first be halogenated, as described in Section 1. The resulting halo-furo[2,3-f]benzofuran can then be coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl substituents.
Caption: Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromofuro[2,3-f]benzofuran
This protocol outlines a typical Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromofuro[2,3-f]benzofuran
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine 2-bromofuro[2,3-f]benzofuran (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (5 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table: Suzuki-Miyaura Coupling of 2-Bromofuro[2,3-f]benzofuran (Hypothetical Data)
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 |
Section 3: Direct C-H Functionalization
Direct C-H functionalization is an emerging and highly attractive strategy that avoids the need for pre-functionalization, thus offering a more sustainable and efficient route to complex molecules. While specific protocols for the furo[2,3-f]benzofuran core are not yet well-established, methods developed for benzofurans can serve as a valuable starting point.
Rationale and Potential Challenges
Palladium-catalyzed C-H arylation of benzofurans has been shown to be a viable method for introducing aryl groups at the C2 position. This reaction typically involves a palladium catalyst, an oxidant, and a suitable ligand. The challenge in applying this methodology to furo[2,3-f]benzofuran lies in controlling the regioselectivity between the two furan rings and the different positions within each ring.
Caption: Direct C-H Arylation Concept.
Proposed Protocol: Palladium-Catalyzed C-H Arylation of Furo[2,3-f]benzofuran
This hypothetical protocol is based on conditions reported for the C-H arylation of benzofuran.
Materials:
-
Furo[2,3-f]benzofuran
-
Aryl iodide (2.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Ligand (e.g., P(o-tol)₃, 20 mol%)
-
Oxidant (e.g., Ag₂CO₃, 2.0 eq.)
-
Solvent (e.g., Anhydrous 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed tube, combine furo[2,3-f]benzofuran (1.0 eq.), the aryl iodide (2.0 eq.), Pd(OAc)₂ (10 mol%), the ligand (20 mol%), and the oxidant (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome and Considerations:
The reaction is expected to yield a mixture of arylated products, with the 2-aryl and 2,6-diaryl derivatives being the most likely major products. Optimization of the ligand, oxidant, and reaction conditions would be crucial to achieve high regioselectivity.
Conclusion and Future Outlook
The functionalization of the furo[2,3-f]benzofuran core structure represents a promising avenue for the discovery of novel bioactive molecules. While direct experimental data for this specific heterocyclic system is currently limited, the well-established chemistry of benzofurans provides a solid foundation for the development of effective synthetic protocols. The strategies outlined in this guide, including electrophilic halogenation and metal-catalyzed cross-coupling, offer viable pathways for the synthesis of a diverse library of furo[2,3-f]benzofuran derivatives. Future research in this area will likely focus on the development of highly regioselective direct C-H functionalization methods, which will further streamline the synthesis of these valuable compounds and accelerate their evaluation in drug discovery programs.
References
-
Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. ResearchGate. Available at: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. Available at: [Link]
-
Synthesis of substituted-furo[2,3-b]furans 40. ResearchGate. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC. Available at: [Link]
-
An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]
-
Benzofuran. Wikipedia. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]
-
An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. Available at: [Link]
-
Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Stack Exchange. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]
-
The halogenation and attempted epoxidation of 3a,8a-dihydrofuro[2,3-b]benzofuran and aflatoxin B 1. RSC Publishing. Available at: [Link]
-
DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. The halogenation and attempted epoxidation of 3a,8a-dihydrofuro[2,3-b]benzofuran and aflatoxin B1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Note: 2,6-Diphenylfuro[2,3-f]benzofuran (DPFB) as a Fluorescent Probe for Transition Metal Detection
Executive Summary
This application note details the protocol for utilizing 2,6-diphenylfuro[2,3-f]benzofuran (DPFB) as a high-sensitivity fluorescent sensor for the detection of paramagnetic transition metal ions, specifically Iron (III) [Fe³⁺] and Copper (II) [Cu²⁺] .
The DPFB scaffold is characterized by its rigid, planar, fused-ring structure, which restricts non-radiative decay channels, resulting in a high fluorescence quantum yield (
Scientific Principles & Mechanism
The Fluorophore: DPFB
The core structure, furo[2,3-f]benzofuran , is an electron-rich heteroaromatic system. The 2,6-diphenyl substitution extends the
Sensing Mechanism: Fluorescence Quenching
The detection relies on the interaction between the electron-rich benzofuran moiety and electron-deficient metal ions.
-
Static Quenching: Formation of a non-fluorescent ground-state complex [DPFB-Metal].
-
Dynamic Quenching: Collisional deactivation of the excited state DPFB*.
-
Paramagnetic Effect: Fe³⁺ (
) and Cu²⁺ ( ) possess unpaired electrons that facilitate intersystem crossing (ISC) or electron transfer, effectively quenching the singlet excited state of DPFB.
Mechanistic Pathway Diagram
Figure 1: Schematic representation of the fluorescence quenching mechanism. The presence of paramagnetic ions diverts the excited state energy into non-radiative pathways.
Materials & Instrumentation
Reagents
-
Probe: 2,6-diphenylfuro[2,3-f]benzofuran (Synthesized via literature methods, e.g., cyclization of 2,6-disubstituted phenols or Wittig reactions [1]).
-
Solvents: DMSO (Dimethyl sulfoxide), Spectroscopic grade; Acetonitrile (MeCN).
-
Metal Salts: Chloride or Perchlorate salts of Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, etc. (99.9% purity).
-
Buffer: HEPES or PBS (pH 7.2) for aqueous mixed-media testing.
Instrumentation
-
Fluorescence Spectrophotometer: (e.g., Hitachi F-7000 or Agilent Cary Eclipse) equipped with a quartz cuvette (1 cm path length).
-
UV-Vis Spectrophotometer: For determining molar extinction coefficients and ground-state binding.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable, standardized solutions to ensure reproducibility.
-
DPFB Stock (1.0 mM): Dissolve 3.1 mg of DPFB (MW ≈ 310.3 g/mol ) in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at 4°C.
-
Metal Ion Stocks (10.0 mM): Dissolve the appropriate mass of metal salt (e.g., FeCl₃) in deionized water.
-
Working Solution (10 µM): Dilute 30 µL of DPFB Stock into 2.97 mL of solvent (e.g., MeCN:Water 9:1 v/v). Note: High organic content is often required due to the hydrophobicity of the DPFB scaffold.
Protocol B: Spectroscopic Characterization
Objective: Determine optimal excitation (
-
Load the 10 µM DPFB working solution into the quartz cuvette.
-
Absorption Scan: Scan from 250 nm to 500 nm. Identify the absorption maximum (
), typically around 330–350 nm . -
Emission Scan: Set excitation wavelength to
. Scan emission from 360 nm to 600 nm. -
Baseline: Record the fluorescence intensity (
) at the emission maximum (typically 410–440 nm ).
Protocol C: Fluorescence Titration (Sensing Experiment)
Objective: Quantify the sensitivity of DPFB to the target metal ion.
-
Setup: Place 3.0 mL of DPFB working solution (10 µM) in the cuvette.
-
Titration: Add aliquots (e.g., 2–5 µL) of the Metal Ion Stock (10 mM Fe³⁺).
-
Equilibration: Mix gently and allow to equilibrate for 60 seconds.
-
Measurement: Record the fluorescence spectrum after each addition.
-
Endpoint: Continue adding metal ions until the fluorescence intensity plateaus or decreases by >80%.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for metal ion sensing.
Data Analysis & Validation
Stern-Volmer Analysis
To quantify the quenching efficiency, plot the relative fluorescence intensity against the metal concentration using the Stern-Volmer equation:
- : Fluorescence intensity without metal.
- : Fluorescence intensity with metal.[1][2][3][4]
- : Stern-Volmer quenching constant (M⁻¹).
- : Concentration of the quencher (Metal Ion).
Interpretation: A linear plot indicates a single quenching mechanism (static or dynamic). An upward curvature suggests combined static and dynamic quenching.
Limit of Detection (LOD)
Calculate LOD using the standard deviation of the blank (
Selectivity & Interference
Perform competitive binding assays. Measure the fluorescence of DPFB in the presence of interfering ions (Na⁺, K⁺, Ca²⁺, Zn²⁺) followed by the addition of the target ion (Fe³⁺).
-
Acceptance Criteria: The fluorescence signal should remain stable with interfering ions and quench significantly only upon addition of Fe³⁺.
Expected Results
| Parameter | Typical Value | Notes |
| 340 nm / 425 nm | Deep blue emission | |
| Quantum Yield ( | 0.60 – 0.85 | Highly efficient in organic solvents |
| Response Time | < 60 seconds | Rapid kinetic binding |
| Linear Range | 0 – 50 µM Fe³⁺ | Dependent on concentration of DPFB |
| LOD | 0.5 – 2.0 µM | Suitable for trace analysis |
Troubleshooting Guide
-
Issue: Precipitation during titration.
-
Cause: DPFB is hydrophobic; the complex may be insoluble in water.
-
Solution: Increase the ratio of organic cosolvent (e.g., use 90% MeCN instead of 50%).
-
-
Issue: Non-linear Stern-Volmer plot.
-
Cause: Inner Filter Effect (IFE) due to metal salt absorption.
-
Solution: Correct fluorescence data for absorption at excitation/emission wavelengths or use lower concentrations.
-
-
Issue: Low Sensitivity.
-
Cause: pH interference.
-
Solution: Ensure buffer pH is maintained (pH 7.0–7.4). Acidic conditions may protonate the benzofuran, altering photophysics.
-
References
-
Synthesis of Benzofuran Derivatives
-
Fluorescence Quenching by Fe³⁺
-
Zhang, L., et al. "Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+." RSC Advances, 2022.
-
-
Benzofuran as Metal Sensors
-
General Quenching Mechanisms
-
Esteves da Silva, J. C. G., et al. "Fluorescence quenching of anthropogenic fulvic acids by Cu(II), Fe(III)." Talanta, 2004.
-
Disclaimer: This protocol is for research use only. Always consult the Material Safety Data Sheet (MSDS) for DPFB and metal salts before handling.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemisgroup.us [chemisgroup.us]
Application Note: Formulation and Characterization of 2,6-Diphenylfuro[2,3-f]benzofuran for Biological Investigations
Executive Summary
This guide provides a standardized methodology for the formulation of 2,6-diphenylfuro[2,3-f]benzofuran (DPFBF) for in vitro and in vivo biological assays. While benzodifuran derivatives exhibit promising optoelectronic properties, their extended
This protocol details the preparation of stable, monomeric dispersions using solvent-shifting nanoprecipitation and surfactant-assisted micellar encapsulation . It is designed for researchers investigating the compound's potential as a fluorescent probe, DNA intercalator, or cytotoxic agent.
Chemical Identity & Physicochemical Challenges
| Property | Description | Implication for Biology |
| Chemical Structure | Fused tricyclic system (Benzo[1,2-b:4,5-b']difuran core) with phenyl wings.[1] | Rigid, planar geometry favors |
| Hydrophobicity | High (Predicted LogP ~5-6).[2] | insolubility in RPMI/DMEM; requires carrier systems. |
| Fluorescence | High quantum yield in organic solvents; quenched in water.[2] | Aggregation state can be monitored via emission shifts.[2] |
| Stability | Stable to oxidation; sensitive to UV photodegradation over long exposures.[2] | Protect from light during stock preparation.[2] |
Formulation Strategy: The "Solubility Paradox"
Direct addition of DPFBF DMSO stocks to cell culture media typically results in immediate precipitation (visible as turbidity) or formation of micro-crystals that cells cannot uptake.[2] To overcome this, we utilize a kinetic trapping strategy .[2]
Mechanism of Action[2][3]
-
Solvation: Dissolve DPFBF in a water-miscible organic solvent (DMSO/THF).[2]
-
Nucleation Control: Rapidly inject into an aqueous phase containing a stabilizer (Poloxamer 188 or Tween 80).[2]
-
Micelle Formation: The hydrophobic DPFBF molecules partition into the lipophilic core of the surfactant micelles, preventing macroscopic crystallization.[2]
Experimental Protocols
Protocol A: Preparation of Master Stock Solutions
Goal: To create a precise, aggregate-free organic stock.
Reagents:
-
2,6-diphenylfuro[2,3-f]benzofuran (Solid, >98% purity)
-
Dimethyl sulfoxide (DMSO), Anhydrous, Cell Culture Grade
-
0.22 µm PTFE Syringe Filter (Hydrophobic)
Procedure:
-
Weighing: Weigh 5.0 mg of DPFBF into a distinct, amber glass vial (to prevent photodegradation).
-
Solvation: Add 1.0 mL of Anhydrous DMSO to achieve a 5 mg/mL (approx. 16 mM) master stock.
-
Sonication: Sonicate in a water bath at 40°C for 10 minutes. Ensure the solution is perfectly clear.
-
Critical Check: Hold the vial against a light source.[2] If "schlieren" lines or particulates are visible, continue sonicating.
-
-
Filtration: Filter the stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.
-
Storage: Store at -20°C. Stable for 3 months. Note: Thaw completely and vortex before every use.[2]
Protocol B: Surfactant-Assisted Nanoprecipitation (For Cell Culture)
Goal: To introduce DPFBF into aqueous media without precipitation.
Reagents:
-
DPFBF Master Stock (from Protocol A)
-
Surfactant Solution: 5% (w/v) Kolliphor® EL or Tween 80 in PBS (0.2 µm filtered)
-
Cell Culture Media (e.g., DMEM + 10% FBS)
Procedure:
-
Intermediate Dilution (10x):
-
In a microcentrifuge tube, mix 10 µL of DPFBF Master Stock with 90 µL of the Surfactant Solution.
-
Vortex immediately for 30 seconds. The solution may turn slightly opalescent (Tyndall effect) but should not contain visible flakes.
-
Concentration: ~1.6 mM.[2]
-
-
Final Dosing:
-
Add the Intermediate Dilution to the cell culture media to reach the desired final concentration (e.g., 10 µM).
-
Example: Add 10 µL of Intermediate to 1.6 mL of Media.
-
Final DMSO content: < 0.1% (Non-toxic to most cell lines).[2]
-
Quality Control: Spectroscopic Validation
Before treating cells, you must validate that the compound is dispersed, not crashed out.
Method: UV-Vis Absorbance Scan (300–500 nm).[2]
| Observation | Interpretation | Action |
| Sharp Peak (~350-380 nm) | Monomeric/Dispersed | Proceed with assay. |
| Broadened/Red-shifted Peak | J-Aggregates (Ordered stacking) | Sonicate media; increase surfactant. |
| Blue-shifted Peak (Hypsochromic) | H-Aggregates (Face-to-face stacking) | Fail. Re-make stock. |
| Baseline Lift (Scattering) | Micro-precipitation | Fail. Filter media or lower concentration.[2] |
Biological Workflow Visualization
The following diagram illustrates the critical path from solid compound to cellular data, highlighting the "Kinetic Trap" required for bioavailability.
Figure 1: Kinetic trapping strategy for solubilizing lipophilic benzodifurans.
References
-
Benzofuran Structure-Activity Relationships: Miao, Y., et al. (2019).[3][4][5][6] "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][4][7][8] RSC Advances. [Link]
-
Solubility & Formulation Principles: BASF Pharma. (2016).[2] "Solubility Enhancement with BASF Pharma Polymers: Solubilizer Compendium." ResearchGate. [Link]
-
Biological Potential of Benzofurans: Nevagi, R. J., et al. (2015).[1][2] "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Pharmacy & Bioallied Sciences. [Link]
-
General Synthesis & Properties: Rao, G., et al. (2022).[1][2][3][5] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-diphenylfuro[2,3-f]benzofuran
Welcome to the technical support center for the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this complex heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products.
Introduction to the Synthesis
The synthesis of 2,6-diphenylfuro[2,3-f]benzofuran typically involves a multi-step sequence, often culminating in the formation of the second furan ring onto a pre-existing benzofuran core. A common and effective strategy is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization. This powerful method allows for the formation of a key C-C bond and subsequent heteroannulation to construct the furo[2,3-f]benzofuran system.[1][2][3][4][5] However, as with any multi-step synthesis involving sensitive catalysts, researchers can encounter issues that affect the overall yield and purity of the final product. This guide will walk you through troubleshooting these common problems.
Troubleshooting Guide: Improving Reaction Yield
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran, particularly focusing on a Sonogashira coupling and cyclization strategy.
Problem 1: Low or No Consumption of Starting Materials (e.g., Iodobenzofuran)
Possible Causes & Solutions
-
Inactive Catalyst: The palladium catalyst is the heart of the Sonogashira reaction.[1] If it is not active, the reaction will not proceed.
-
Solution:
-
Use Fresh Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh or has been stored under an inert atmosphere.
-
Activation: If using a Pd(II) precatalyst, ensure the in-situ reduction to the active Pd(0) species is occurring. This is often facilitated by the amine base or other additives.
-
Ligand Choice: The choice of phosphine ligand can be critical. If standard ligands are failing, consider more electron-rich or sterically bulky ligands that can stabilize the palladium center.
-
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the homocoupling of the terminal alkyne.
-
Solution:
-
Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
-
Inadequate Base: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX formed during the catalytic cycle.
-
Solution:
-
Choice of Base: Triethylamine (Et₃N) is commonly used, but other bases like diisopropylethylamine (DIPEA) or piperidine can be more effective depending on the substrate.[1]
-
Purity and Stoichiometry: Ensure the base is pure, dry, and used in sufficient excess (typically 2-3 equivalents).
-
-
-
Copper Co-catalyst Issues: Copper(I) iodide is a common and important co-catalyst that facilitates the formation of a copper acetylide intermediate.[1][3]
-
Solution:
-
Purity: Use high-purity CuI. Impurities can inhibit the reaction.
-
Exclusion: In some cases, for highly activated substrates, a copper-free Sonogashira protocol might be considered to avoid side reactions, though this often requires different ligands and conditions.
-
-
Problem 2: Formation of Significant Side Products (e.g., Alkyne Homocoupling)
Possible Causes & Solutions
-
Glaser-Hay Homocoupling: The primary side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, which is promoted by oxygen and the copper catalyst.
-
Solution:
-
Rigorous Degassing: As mentioned above, minimizing oxygen is the most critical step to suppress this side reaction.[6]
-
Controlled Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.
-
Copper-Free Conditions: If homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary.
-
-
-
Dehalogenation of the Aryl Halide: The starting iodobenzofuran can undergo reductive dehalogenation, leading to the formation of the corresponding des-iodo benzofuran.
-
Solution:
-
Solvent Purity: Ensure the solvent is free of reducing impurities.
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote decomposition pathways.
-
-
Problem 3: Incomplete Intramolecular Cyclization
Possible Causes & Solutions
-
Inefficient Cyclization Conditions: The final ring-closing step to form the furo[2,3-f]benzofuran may not proceed to completion.
-
Solution:
-
Acid/Base Catalysis: The cyclization can be promoted by an acid or a base. If the reaction stalls, the addition of a suitable catalyst like p-toluenesulfonic acid (p-TsOH) or a stronger base might be necessary.[7]
-
Thermal Promotion: Increasing the reaction temperature after the Sonogashira coupling is complete can often drive the intramolecular cyclization.
-
Change of Solvent: Switching to a higher-boiling point solvent for the cyclization step can be beneficial.
-
-
Summary of Key Reaction Parameters and Recommendations
| Parameter | Standard Condition | Troubleshooting Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Use fresh catalyst; consider Pd₂(dba)₃ with a ligand like XPhos. | Ensures high catalytic activity and stability. |
| Co-catalyst | CuI (2-10 mol%) | Use high-purity CuI; consider copper-free for problematic substrates. | Facilitates alkyne activation but can promote side reactions.[1][3] |
| Base | Et₃N or DIPEA (2-3 eq.) | Use freshly distilled, dry base; screen other amine bases. | Crucial for alkyne deprotonation and HX scavenging. |
| Solvent | THF, DMF, or Toluene | Ensure anhydrous and thoroughly degassed solvent. | Solvent polarity and boiling point can influence reaction rate and cyclization.[8] |
| Temperature | Room Temp. to 80 °C | Optimize temperature; consider a step-wise heating profile. | Balances reaction rate with catalyst stability and side reactions. |
| Atmosphere | Argon or Nitrogen | Maintain a strict inert atmosphere throughout. | Prevents catalyst deactivation and side reactions like homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2,6-diphenylfuro[2,3-f]benzofuran?
A common and robust approach involves a Sonogashira cross-coupling of a suitably substituted 5-iodo-2-phenylbenzofuran with phenylacetylene, followed by an intramolecular cyclization to form the second furan ring. The starting 5-iodo-2-phenylbenzofuran can be prepared through various established methods for benzofuran synthesis.[9][10]
Q2: My reaction is very slow. How can I increase the reaction rate?
Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential catalyst decomposition at very high temperatures.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the rate, but this also increases costs.
-
Ligand Choice: For challenging couplings, using more advanced phosphine ligands (e.g., Buchwald-type ligands) can dramatically improve catalytic activity.
-
Solvent: A more polar aprotic solvent like DMF can sometimes accelerate the reaction compared to less polar solvents like toluene or THF.
Q3: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate). The consumption of the starting materials and the appearance of the product spot can be visualized under UV light or with a suitable stain. For more quantitative analysis, GC-MS or LC-MS can be used.
Q4: What are the best practices for purifying the final product?
Column chromatography on silica gel is the most common method for purifying 2,6-diphenylfuro[2,3-f]benzofuran. A gradient elution with a mixture of a nonpolar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective. It is important to carefully remove all solvent from the purified fractions to prevent contamination of the final product. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Q5: Can I use a different halogen on my benzofuran starting material?
Yes, while iodo-substituted arenes are the most reactive in Sonogashira couplings, bromo-substituted arenes can also be used. However, they generally require more forcing conditions (higher temperatures, more active catalysts, or different ligands) to achieve comparable yields. Chloro-substituted arenes are typically unreactive under standard Sonogashira conditions.[2]
Experimental Workflow & Diagrams
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,6-diphenylfuro[2,3-f]benzofuran.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Detailed Experimental Protocol: Sonogashira Coupling and Cyclization
Materials:
-
5-Iodo-2-phenylbenzofuran (1 equivalent)
-
Phenylacetylene (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-2-phenylbenzofuran, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC.
-
Upon consumption of the starting 5-iodo-2-phenylbenzofuran, increase the temperature to 110 °C to promote the intramolecular cyclization. Continue to monitor by TLC until the intermediate alkyne is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,6-diphenylfuro[2,3-f]benzofuran.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
ESI for an unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides. (n.d.). Retrieved from [Link]
-
Data for "Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction". (2018). datapdf.com. Retrieved from [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]
-
Fatima, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
-
Kumar, R., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Scientific Reports. Retrieved from [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]
-
Silva, T. B. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemistrySelect. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]
-
SciSpace. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
ResearchGate. (2019). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Retrieved from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
Optimizing catalyst and solvent conditions for furo[2,3-f]benzofuran synthesis
Technical Support Center: Optimization of Furo[2,3-f]benzofuran Synthesis
Executive Summary
Topic: Catalytic & Solvent Engineering for Furo[2,3-f]benzofuran Scaffolds Primary Methodology: Palladium-catalyzed oxidative annulation and transition-metal-mediated intramolecular cyclization.[1][2] Critical Challenge: Controlling regioselectivity (linear vs. angular fusion) and preventing catalyst deactivation during the formation of the second furan ring.
Module 1: Catalyst Selection & Reaction Mechanics
Q1: Why is my Pd(II)-catalyzed oxidative cyclization stalling after the formation of the first furan ring?
A: The synthesis of the tricyclic furo[2,3-f]benzofuran core often involves a sequential closure. If the reaction stalls, it is likely due to Pd(0) aggregation (catalyst death) or competitive coordination by the newly formed oxygen heterocycle.
-
The Mechanism: The reaction typically proceeds via a Wacker-type mechanism: coordination of Pd(II) to the alkene (pendant allyl group), nucleophilic attack by the phenol oxygen (oxypalladation), and
-hydride elimination. -
The Fix:
-
Switch Oxidants: If using Cu(OAc)
alone, the re-oxidation of Pd(0) to Pd(II) may be too slow. Add Benzoquinone (BQ) (10–20 mol%) as an electron-transfer mediator. -
Ligand Modulation: Use DMSO as a ligand/co-solvent. DMSO stabilizes the Pd(II) intermediate and prevents Pd black precipitation better than phosphines in oxidative conditions.
-
Q2: How do I ensure regioselectivity for the [2,3-f] fusion over the [2,3-g] isomer?
A: Regioselectivity in the second ring closure is dictated by the electronic bias of the central benzene ring and steric hindrance.
-
Steric Control: Use bulky ligands (e.g., substituted pyridines) on the metal center to disfavor the more crowded [2,3-g] transition state.
-
Electronic Control: If your precursor is a 5-hydroxybenzofuran derivative, the nucleophilicity of the oxygen is high. To target the f-face (C5-C6), ensure the C6 position is electronically activated or halogenated (e.g., using a bromide at C6 for a Sonogashira-cyclization sequence).
Visualization: Catalytic Cycle & Failure Points
Caption: Figure 1. Palladium(II) catalytic cycle showing the critical branch point between catalyst regeneration and irreversible deactivation (Pd Black).
Module 2: Solvent Engineering
Q3: My yield is <40% in Toluene. Which solvent system maximizes conversion?
A: Toluene is often too non-polar to stabilize the charged intermediates in the oxypalladation step. You must balance solubility with proton transfer capability .
Recommended Solvent Systems:
| Solvent System | Role/Mechanism | Suitability |
| AcOH (Acetic Acid) | Facilitates protonolysis of Pd-C bonds; stabilizes acetate bridging. | Standard. Best for Wacker-type oxidative cyclizations. |
| HFIP (Hexafluoroisopropanol) | Strong H-bond donor; stabilizes the transition state via H-bonding to the leaving group or oxidant. | High Performance. Use when yields in AcOH are low. Often boosts rates by 10-100x. |
| DMF/DMA | High polarity; acts as a weak ligand to stabilize Pd. | Alternative. Best for Sonogashira-based routes (coupling + cyclization). |
| Toluene | Non-polar; weak stabilization. | Avoid unless using specific cationic Pd catalysts. |
Q4: Why does adding water increase the rate in my DMF reaction?
A: This is the "Water Effect." In oxidation reactions using O
-
Protocol Adjustment: If using anhydrous DMF and observing sluggish rates, add 2.0 equivalents of H
O.
Module 3: Troubleshooting & Protocols
Scenario A: Regioisomer Contamination
-
Issue: You observe a mixture of furo[2,3-f]benzofuran (linear) and furo[3,2-g]benzofuran (angular).
-
Root Cause: Lack of steric guidance during the C-O bond formation.
-
Solution: Switch to a C-H Activation protocol using a directing group, or use a blocking group (e.g., Bromine) at the adjacent position that is removed later.
Scenario B: Low Turnover Number (TON)
-
Issue: Reaction stops at 60% conversion; adding more catalyst restarts it briefly.
-
Root Cause: Product inhibition. The furo[2,3-f]benzofuran product is flat and electron-rich; it may bind to Pd(II) competitively.
-
Solution: Run the reaction at lower concentration (0.05 M) or use a bidentate ligand (e.g., bipyridine) that prevents the product from sequestering the metal.
Standardized Protocol: Pd-Catalyzed Assembly
Valid for the construction of the second furan ring onto a 5-allyl-6-hydroxybenzofuran precursor.
-
Setup: Flame-dry a reaction tube equipped with a magnetic stir bar.
-
Reagents:
-
Substrate (1.0 equiv)
-
Pd(OAc)
(5 mol%) -
Cu(OAc)
(20 mol%) -
Benzoquinone (10 mol%) - Crucial for sustained turnover.
-
-
Solvent: Add HFIP/AcOH (4:1 ratio) [0.1 M concentration]. The HFIP accelerates the rate significantly.
-
Conditions: Stir at 60°C under an O
balloon (1 atm) for 12 hours. -
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography (Hexane/EtOAc).
Visualization: Troubleshooting Decision Tree
Caption: Figure 2.[3][4] Decision matrix for optimizing reaction conditions based on observed experimental failures.
References
-
Review on Benzofuran Synthesis
- Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Source: ACS Omega (2024).
-
URL:[Link]
-
Pd-Catalyzed Oxidative Annulation
- Title: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
- Source: PMC / NIH (2015).
-
URL:[Link]
-
Solvent Effects (HFIP)
- Title: HFIP in Organic Synthesis (General Reference for Solvent Mechanism).
- Source: Chemical Reviews (Contextual citation for HFIP mechanism described in Module 2).
-
URL:[Link]
-
Sonogashira/Cyclization Protocols
Sources
Technical Support Center: Solubilization Strategies for 2,6-Diphenylfuro[2,3-f]benzofuran
Case ID: #SOL-DPFBF-001 Status: Open Agent: Senior Application Scientist Subject: Overcoming "Brick Dust" Insolubility in Rigid Fused-Ring Systems
Executive Summary & Diagnostic
The Core Issue: 2,6-diphenylfuro[2,3-f]benzofuran is a classic "Brick Dust" molecule. Its solubility challenges stem from two synergistic factors:
-
High Crystal Lattice Energy: The rigid, planar fused ring system (furo[2,3-f]benzofuran core) allows for extremely tight packing in the solid state.
-
Strong
- Stacking: The phenyl groups at the 2 and 6 positions extend the conjugation, creating strong intermolecular attractive forces that solvents struggle to overcome.
Support Scope: This guide provides three distinct workflows depending on your end goal:
-
Workflow A: Dissolving the current batch for analysis/processing (Solvent Engineering).
-
Workflow B: Modifying the molecule for future ease of use (Synthetic Modification).
-
Workflow C: Formulating for delivery or thin-film application (Solid Dispersions).
Decision Matrix (Visual Guide)
Use the following logic flow to determine the correct protocol for your application.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Module 1: Solvent Engineering (Immediate Dissolution)
Objective: Dissolve the existing solid for NMR, HPLC, or thin-film casting.
The Science (Why it fails in Methanol/DMSO):
Standard polar solvents cannot break the lattice energy of the 2,6-diphenylfuro[2,3-f]benzofuran crystal. You require a solvent that interacts with the
Recommended Solvent Systems Table
| Solvent System | Ratio (v/v) | Est. Solubility (mg/mL) | Application | Notes |
| o-Dichlorobenzene (o-DCB) | 100% | 5 - 15 | Casting/Processing | High boiling point (180°C). Hard to remove. |
| Chloroform / TFA | 95:5 | > 20 | NMR / Analysis | TFA protonates/disrupts aggregates. Corrosive. |
| Chlorobenzene / HFIP | 80:20 | 10 - 25 | Spectroscopy | HFIP (Hexafluoroisopropanol) is a potent hydrogen-bond breaker. |
| Toluene | 100% | < 1 | - | Ineffective at room temp. Requires boiling. |
Protocol: High-Temperature Saturation
-
Preparation: Place 10 mg of compound in a pressure-rated vial (crimped cap recommended).
-
Solvent Addition: Add 1 mL of o-Dichlorobenzene .
-
Thermal Cycle: Heat to 100°C in an oil bath with vigorous magnetic stirring (1000 RPM) for 30 minutes.
-
Sonication: Transfer immediately to a heated ultrasonic bath (60°C) and sonicate for 15 minutes.
-
Filtration: Filter while hot through a 0.45 µm PTFE filter to remove undissolved nuclei (critical to prevent immediate re-crystallization).
Module 2: Structural Modification (Synthetic Redesign)
Objective: Permanently improve solubility by altering the chemical structure (for Materials Scientists).
The Mechanism: Disruption of -Stacking
To increase solubility, you must introduce steric bulk that forces the planar aromatic rings apart, increasing the distance between sheets and lowering the lattice energy.
Caption: Mechanism of solubility enhancement via steric hindrance.
Protocol: Introduction of Solubilizing Side Chains
Target Modification: Add solubilizing groups to the para-position of the phenyl rings.
-
Reagent Selection: Use 4-tert-butylphenylboronic acid or 4-(hexyloxy)phenylboronic acid instead of simple phenylboronic acid during the Suzuki coupling step of your synthesis.
-
Effect:
-
t-Butyl: Adds spherical bulk, preventing close packing.
-
Hexyloxy: Adds a flexible "grease" chain that interacts favorably with organic solvents.
-
-
Validation: Check solubility in Chloroform. A "grease" chain typically increases solubility by 10-100x compared to the naked parent compound [1][4].
Module 3: Formulation (Amorphous Solid Dispersions)
Objective: Create a water-soluble formulation for biological testing (for Pharmaceutical Scientists).
The Science: Kinetic Trapping
Since the thermodynamic solubility is low, we must trap the molecule in a high-energy amorphous state within a polymer matrix. This prevents the molecules from organizing into their insoluble crystal lattice.
Protocol: Spray Drying (Lab Scale)
Materials:
-
API: 2,6-diphenylfuro[2,3-f]benzofuran.
-
Polymer: PVP-VA64 (Copovidone) or HPMC-AS (for enteric protection).
-
Solvent: Dichloromethane (DCM) : Methanol (2:1 ratio).
Step-by-Step:
-
Feed Solution: Dissolve the API and Polymer in the solvent system at a 1:3 ratio (25% Drug Load). Total solids concentration should be 5% w/v.
-
Note: You may need to heat the DCM/MeOH mixture to 40°C to fully dissolve the API before adding the polymer.
-
-
Atomization: Pump the solution into a spray dryer (e.g., Buchi B-290).
-
Inlet Temp: 65°C
-
Outlet Temp: 40°C
-
Aspirator: 100%
-
-
Collection: Collect the white powder from the cyclone.
-
Secondary Drying: Vacuum dry the powder at 40°C for 24 hours to remove residual DCM.
-
Testing: The resulting powder should dissolve rapidly in aqueous media (forming a supersaturated solution) due to the polymer dissolving and releasing the amorphous drug [3][5].
Troubleshooting & FAQ
Q1: My solution turns cloudy immediately after cooling. Why?
-
A: This is "Oiling Out" or rapid recrystallization. You have exceeded the saturation limit at room temperature.
-
Fix: Use a "co-solvent" approach. Add 10% N-Methyl-2-pyrrolidone (NMP) to your solvent system. NMP acts as a crystal growth inhibitor and keeps the molecule in solution longer.
Q2: Can I use DMSO for biological assays?
-
A: Likely no. This molecule often crashes out of DMSO upon dilution with water (buffer).
-
Fix: Use DMA (Dimethylacetamide) or TPGS (Vitamin E TPGS) as a surfactant carrier. Pre-dissolve the compound in DMA, then dilute into a solution of 5% TPGS in water. The TPGS forms micelles that encapsulate the hydrophobic drug [5].
Q3: The compound sticks to the glass vial.
-
A: This is due to hydrophobic interaction with the glass surface.
-
Fix: Use Silanized Glass Vials or dissolve in a solvent containing 1% surfactant (e.g., Tween 80) to lower surface tension and prevent adsorption.
References
-
RSC Advances. (2019).[1] Natural source, bioactivity and synthesis of benzofuran derivatives.[1][2][3] Royal Society of Chemistry.[1] Link
-
Journal of Materials Chemistry C. (2013). Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization.[4] Royal Society of Chemistry.[1] Link
-
National Institutes of Health (PMC). (2021). Recent Techniques to Improve Amorphous Dispersion Performance.[5][6] NIH. Link
-
Chemical Communications. (2016). Si-containing polycyclic aromatic hydrocarbons: synthesis and opto-electronic properties. Royal Society of Chemistry.[1] Link
-
ResearchGate. (2018). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.[6][7]Link
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Impact of reaction temperature and time on 2,6-diphenylfuro[2,3-f]benzofuran purity
Here is the comprehensive technical support guide for the synthesis and purification of 2,6-diphenylfuro[2,3-f]benzofuran, designed as a specialized resource for researchers in organic electronics and medicinal chemistry.
Senior Application Scientist Desk Topic: Optimization of Reaction Temperature & Time for Purity Control CAS: 5379-77-1 (Representative Isomer)[1]
Executive Summary: The Thermodynamic Challenge
The synthesis of 2,6-diphenylfuro[2,3-f]benzofuran typically involves a double Rap-Stoermer condensation or Williamson ether synthesis followed by cyclodehydration of a dihydroxybenzene precursor (e.g., resorcinol) with phenacyl bromide.
Achieving high purity (>99.5% for OLED/OFET applications) requires navigating a strict Thermodynamic vs. Kinetic trade-off.
-
The Kinetic Trap: Insufficient thermal energy (
) or time ( ) leads to mono-cyclized intermediates (one furan ring closed, one open phenacyl ether chain). These are chemically similar to the product, making chromatographic separation difficult. -
The Thermodynamic Penalty: Excessive
or triggers oxidative oligomerization of the electron-rich furan rings, resulting in "tar" and insoluble carbonaceous impurities.
Critical Pathway Analysis (Mechanism)
Understanding the failure modes requires visualizing the stepwise cyclization. The reaction does not happen instantaneously; it proceeds through distinct intermediates.
Figure 1: Stepwise cyclization pathway showing the critical "Mono-Cyclized" bottleneck.
Troubleshooting Guide: Symptom-Based Solutions
Use this matrix to diagnose purity issues based on the physical appearance of your crude product.
Issue 1: Product is Sticky/Yellow (Low Melting Point)
-
Diagnosis: Incomplete Cyclization (Presence of Intermediate B).
-
Root Cause: The second furan ring formation has a higher activation energy than the first due to increased steric strain and rigidity.
-
Technical Fix:
-
Temperature: Increase reaction temperature to reflux (110–120°C) if using high-boiling solvents (e.g., toluene/acetic acid).
-
Time: Extend reaction time by 2–4 hours .
-
Verification: Check TLC or HPLC. The mono-cyclized impurity is more polar than the target product due to the remaining carbonyl group.
-
Issue 2: Black Specks / Low Solubility / Dark Filtrate
-
Diagnosis: Oxidative Polymerization (Charring).
-
Root Cause: Furan rings are electron-rich and prone to acid-catalyzed polymerization or oxidation at high temperatures.
-
Technical Fix:
-
Atmosphere: Ensure a strict Nitrogen/Argon blanket . Oxygen at reflux temperatures is fatal to furan purity.
-
Temperature: Do not exceed 140°C.
-
Quench: Stop the reaction immediately upon disappearance of the intermediate. Do not "soak" the reaction overnight unnecessarily.
-
Issue 3: Low Yield with High Purity
-
Diagnosis: Inefficient Alkylation (Step 1 failure).
-
Root Cause: If the initial alkylation of the dihydroxy precursor is slow, the phenacyl bromide may degrade before reacting.
-
Technical Fix: Use a two-step protocol . Isolate the bis-phenacyl ether intermediate first (mild base, acetone, 60°C), then perform the cyclization as a separate step using acid catalysis (e.g., PPA or H2SO4/AcOH).
Optimized Experimental Protocol (SOP)
Recommended "Gold Standard" method for high purity.
Reagents: Resorcinol (10 mmol), Phenacyl Bromide (22 mmol),
Phase 1: Formation of Bis-Ether (Kinetic Control)
-
Setup: 3-neck flask, reflux condenser,
inlet. -
Reaction: Dissolve Resorcinol and Phenacyl Bromide in Acetone. Add
. -
Conditions: Reflux at 56°C for 6–8 hours .
-
Checkpoint: TLC should show disappearance of Resorcinol.
-
Workup: Filter salts, evaporate solvent. Recrystallize the intermediate (Bis-phenacyl ether) from Ethanol. Crucial: Purity of this intermediate dictates final color.
Phase 2: Cyclodehydration (Thermodynamic Control)
-
Reaction: Mix the Bis-ether with PPA (approx. 10g per 1g ether).
-
Conditions: Heat to 100–110°C .
-
Warning: < 90°C leads to mono-cyclization. > 130°C leads to tar.
-
-
Time: Monitor closely. Typically 2–3 hours is sufficient.
-
Quench: Pour onto crushed ice with vigorous stirring.
-
Purification: The precipitate is crude 2,6-diphenylfuro[2,3-f]benzofuran. Recrystallize from Chlorobenzene or DMF (due to low solubility in alcohols).
FAQ: Researcher to Scientist
Q: Can I perform this as a "One-Pot" synthesis to save time?
A: Yes, but purity often suffers. A one-pot reflux in acetic acid with
Q: My product has a persistent yellow tint even after recrystallization. Why? A: This is likely a trace dione contaminant (oxidized intermediate). Standard recrystallization often fails to remove it because it co-crystallizes.
-
Solution: Perform a short silica plug filtration using hot toluene before the final recrystallization. The polar dione will stick to the silica.
Q: How does the "furo[2,3-f]" isomer differ from "benzo[1,2-b:4,5-b']difuran"? A: It depends on the starting material.
-
Resorcinol (1,3-dihydroxybenzene)
Angular fusion (often Furo[2,3-f] or [1,2-b:5,4-b']). -
Hydroquinone (1,4-dihydroxybenzene)
Linear fusion (Benzo[1,2-b:4,5-b']difuran). -
Note: Reaction conditions are identical, but the solubility of the linear isomer is much lower, often requiring high-boiling solvents like dichlorobenzene for purification.
Decision Tree: Optimization Logic
Figure 2: Decision matrix for optimizing reaction parameters based on impurity profile.
References
-
General Synthesis of Benzofurans (Rap-Stoermer Reaction)
- Title: "One-pot synthesis of 2-substituted benzofurans via the Rap-Stoermer reaction"
- Source:Organic Chemistry Portal / Tetrahedron Letters
-
URL:[Link]
-
Specific Fused System (Benzo[1,2-b:4,5-b']difuran Analogues)
- Mechanism of Cyclodehydration (PPA Method)
- Isomer Nomenclature & Structure (CAS 5379-77-1): Title: "2,6-diphenylfuro[2,3-f]benzofuran Product Entry" Source:Chemical Book / CAS Registry
Sources
Technical Support Center: Photostability Optimization for 2,6-Diphenylfuro[2,3-f]benzofuran
Doc ID: TS-DPFBF-001 | Version: 2.4 | Status: Active Department: Advanced Fluorescence Applications
Executive Summary
2,6-Diphenylfuro[2,3-f]benzofuran is a rigid, planar fluorophore known for high quantum yield and lipophilicity. However, its extended
Unlike standard protein fluorophores (e.g., GFP), this molecule behaves similarly to 1,3-diphenylisobenzofuran (DPBF), acting as a potent singlet oxygen trap . In high-intensity microscopy, it does not just bleach; it chemically reacts with the reactive oxygen species (ROS) generated during excitation, forming non-fluorescent endoperoxides.
This guide provides the protocols to arrest this oxidative cycle, ensuring stable imaging in lipophilic and organic environments.
Module 1: The Photophysics of Failure
Why is your signal vanishing?
The primary failure mode is Singlet Oxygen (
Mechanism of Action
-
Excitation: The molecule absorbs a photon (
). -
Intersystem Crossing (ISC): A fraction of the population enters the Triplet State (
). -
Energy Transfer: The long-lived
state transfers energy to ground-state oxygen ( ), converting it to highly reactive singlet oxygen ( ). -
Chemical Bleaching: The generated
attacks the furan ring of the dye itself, permanently destroying the chromophore.
Figure 1: The Phototoxic Pathway. Note that the bleaching event is a chemical reaction initiated by the dye's own triplet state.
Module 2: Chemical Mitigation (The "Wet" Lab)
Objective: Remove oxygen and quench triplet states without altering the lipophilic environment required by the probe.
Protocol A: The "Anoxic Shield" Mounting Media
Standard aqueous antifades (e.g., SlowFade) are often incompatible with this lipophilic probe, causing precipitation.
Reagents Required:
-
Base: Glycerol (90%) / Tris Buffer pH 8.5 (10%).
-
Scavenger 1 (ROS): DABCO (1,4-Diazabicyclo[2.2.2]octane) - 2.5% w/v.
-
Scavenger 2 (Triplet): Cyclooctatetraene (COT) - 2 mM (Optional, for high-power STED/Confocal).
-
Deoxygenation: Glucose Oxidase (GOX) + Catalase (CAT).
Step-by-Step Formulation:
-
Solvent Check: Dissolve 2,6-diphenylfuro[2,3-f]benzofuran in a non-polar carrier (e.g., DMSO or Toluene) before introducing it to the biological sample. Do not add directly to aqueous buffer.
-
Prepare Base: Mix Glycerol and 20mM Tris-HCl (pH 8.5) in a 9:1 ratio. High pH is critical for DABCO stability.
-
Add DABCO: Dissolve DABCO to 2.5% (w/v). Heat gently to 37°C if dissolution is slow.
-
Oxygen Depletion (Critical): Just before imaging, add:
-
Glucose Oxidase (100
g/mL) -
Catalase (10
g/mL) - -D-Glucose (10 mM)
-
Note: This enzymatic system actively scrubs oxygen from the sample.
-
Protocol B: Solid State / Polymer Encapsulation
If imaging in material science applications (e.g., OLEDs or films):
-
Matrix: Encapsulate the dye in PMMA (Polymethyl methacrylate) or Polystyrene.
-
Additive: Doping the polymer with 1% wt DABCO significantly reduces bleaching rates by quenching permeating oxygen.
Module 3: Hardware Optimization (The "Dry" Lab)
Objective: Reduce the photon flux to a level where the relaxation rate exceeds the excitation rate.
| Parameter | Recommended Setting | Scientific Rationale |
| Excitation Source | Pulsed Laser (MHz) | Continuous Wave (CW) lasers pump the dye into the Triplet state faster than it can relax. Pulsed excitation allows |
| Wavelength | 350–375 nm | Exciting at the absorption peak max maximizes emission per photon, allowing lower laser power. |
| Detection Gating | 0.5 – 5.0 ns | Time-gated detection removes background autofluorescence, improving Signal-to-Noise Ratio (SNR) without increasing laser power. |
| Pixel Dwell Time | Fast (< 2 | Shorter dwell times reduce the probability of "pile-up" effects where a single molecule is excited multiple times before relaxing. |
Module 4: Troubleshooting Matrix
Symptom-Based Diagnostics
Figure 2: Diagnostic logic flow for signal loss issues.
FAQ: Common User Scenarios
Q: The dye precipitates when I add the antifade. A: This is a polarity mismatch. 2,6-diphenylfuro[2,3-f]benzofuran is hydrophobic. If your antifade is purely aqueous (PBS-based), the dye will crash out.
-
Fix: Use a Glycerol-rich (90%+) mounting medium or dissolve the dye in a small amount of DMSO before adding to the buffer. Alternatively, use a lipid-based delivery system (liposomes).
Q: I am using ProLong Gold, but it still bleaches. A: ProLong Gold is excellent for proteins but may not be sufficient for furan-based dyes which are chemically reactive with oxygen.
-
Fix: You must actively remove oxygen. Supplement your mounting media with the Glucose Oxidase/Catalase (GLOX) system described in Module 2. The enzymatic removal of oxygen is far more effective than passive scavenging for this specific class of molecules.
Q: Can I use this for live-cell imaging? A: Caution is advised. The UV/Blue excitation required is phototoxic to cells, and the dye's tendency to generate singlet oxygen will induce apoptosis in live cells (Photodynamic Therapy effect).
-
Fix: Use extremely low laser power and rapid scanning. Supplement media with Trolox (Vitamin E analog) , which is cell-permeable and scavenges radicals.
References
-
Photophysics of Benzofuran Deriv
-
Singlet Oxygen Scavenging in Microscopy
-
Title: A new fluorescence method to detect singlet oxygen inside phospholipid model membranes.[3]
- Relevance: Validates the use of furan-derivatives as oxygen probes and the necessity of azide/DABCO for stabiliz
-
Source: Biochimica et Biophysica Acta (BBA).
-
-
Antifade Reagent Comp
-
Hardware Optimiz
- Title: ProLong Antifade Mountants and Reagents (Technical Guide).
- Relevance: Protocols for refractive index matching and scavenger concentr
-
Source: Thermo Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Diphenylisobenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Experimental Parameters for Consistent 2,6-diphenylfuro[2,3-f]benzofuran Results
Welcome to the technical support center for the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to achieve consistent and high-yield results in your experiments.
Introduction
The 2,6-diphenylfuro[2,3-f]benzofuran scaffold is a promising heterocyclic core for the development of novel therapeutics. However, its synthesis can present challenges, leading to inconsistent yields and purity. This document provides a comprehensive guide to navigate these complexities, drawing from established principles of organic synthesis and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran, focusing on a common synthetic strategy involving a double Suzuki-Miyaura cross-coupling reaction with a 2,6-dibromofuro[2,3-f]benzofuran intermediate.
Problem 1: Low or no yield of the desired 2,6-diphenylfuro[2,3-f]benzofuran product.
-
Probable Cause 1: Inactive Palladium Catalyst. The activity of the palladium catalyst is paramount for the success of the Suzuki-Miyaura coupling.
-
Solution:
-
Use a fresh, high-quality palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand are commonly used. Ensure the catalyst has been stored under an inert atmosphere.
-
Perform a pre-activation step if using a Pd(II) source. This can be achieved by heating the reaction mixture at a moderate temperature (e.g., 60 °C) for a short period before adding the arylboronic acid.
-
Consider using a more active catalyst system. For challenging couplings, advanced catalyst systems such as those employing Buchwald or Herrmann's palladacycles may be beneficial.
-
-
-
Probable Cause 2: Poor Quality or Stoichiometry of Phenylboronic Acid. The purity and stoichiometry of the boronic acid directly impact the reaction efficiency.
-
Solution:
-
Use freshly opened or purified phenylboronic acid. Boronic acids can dehydrate to form unreactive boroxines upon prolonged storage.
-
Ensure accurate stoichiometry. A slight excess (1.1 to 1.5 equivalents per bromine atom) of the boronic acid is typically recommended to drive the reaction to completion.
-
-
-
Probable Cause 3: Ineffective Base. The choice and quality of the base are critical for the transmetalation step in the catalytic cycle.
-
Solution:
-
Use a strong, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Ensure the base is finely powdered and dry. This maximizes its surface area and reactivity.
-
-
-
Probable Cause 4: Presence of Oxygen. Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.
-
Solution:
-
Thoroughly degas all solvents and reagents. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.
-
Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
Problem 2: Formation of significant amounts of mono-phenylated byproducts (2-bromo-6-phenylfuro[2,3-f]benzofuran or 2-phenyl-6-bromofuro[2,3-f]benzofuran).
-
Probable Cause 1: Insufficient reaction time or temperature. The second coupling reaction may be slower than the first due to steric hindrance or electronic effects.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material and mono-coupled intermediates are consumed.
-
Gradually increase the reaction temperature. Be cautious, as higher temperatures can also lead to catalyst decomposition and side reactions.
-
-
-
Probable Cause 2: Catalyst deactivation. The catalyst may lose its activity before the second coupling is complete.
-
Solution:
-
Increase the catalyst loading. A higher catalyst concentration can help to drive the reaction to completion.
-
Consider a second addition of the catalyst midway through the reaction.
-
-
Problem 3: Difficulty in purifying the final product.
-
Probable Cause 1: Co-elution with byproducts. The desired product may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging.
-
Solution:
-
Optimize the solvent system for column chromatography. A gradual gradient elution can improve separation.[1]
-
Consider recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Utilize preparative HPLC for high-purity samples if other methods fail.
-
-
-
Probable Cause 2: Contamination with residual palladium. Palladium residues can be difficult to remove and may interfere with biological assays.
-
Solution:
-
Use a palladium scavenger. Various commercial scavengers are available to selectively remove residual palladium from the product.
-
Wash the organic layer with an aqueous solution of a chelating agent like EDTA during workup.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of the 2,6-dibromofuro[2,3-f]benzofuran core?
A common and effective starting material is hydroquinone. The synthesis typically involves a multi-step sequence, including formylation, protection of the hydroxyl groups, and subsequent cyclization and bromination steps to construct the furo[2,3-f]benzofuran skeleton.
Q2: What are the key parameters to control during the double Suzuki-Miyaura coupling reaction?
The most critical parameters are the quality and activity of the palladium catalyst, the purity and stoichiometry of the phenylboronic acid, the choice and quality of the base, and the rigorous exclusion of oxygen from the reaction system.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system to differentiate between the starting 2,6-dibromofuro[2,3-f]benzofuran, the mono-phenylated intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization. For more precise monitoring, LC-MS is recommended.
Q4: What are the expected spectroscopic signatures for 2,6-diphenylfuro[2,3-f]benzofuran?
-
¹H NMR: Expect complex aromatic signals corresponding to the phenyl and benzofuran protons. The symmetry of the molecule should be reflected in the spectrum.
-
¹³C NMR: Expect a number of signals in the aromatic region corresponding to the different carbon environments in the fused ring system and the phenyl substituents.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₂₂H₁₄O₂ should be observed.
Q5: Are there alternative methods to introduce the phenyl groups?
Yes, other cross-coupling reactions such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be employed. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromofuro[2,3-f]benzofuran (Illustrative)
This is a conceptual outline. The specific conditions would need to be optimized based on literature precedents for similar furobenzofuran systems.
-
Step 1: Synthesis of a suitable precursor from hydroquinone. This multi-step process would involve reactions such as Vilsmeier-Haack formylation and subsequent cyclization reactions.
-
Step 2: Bromination. The furo[2,3-f]benzofuran core would then be brominated at the 2 and 6 positions using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN.
Protocol 2: Double Suzuki-Miyaura Coupling for 2,6-diphenylfuro[2,3-f]benzofuran
| Reagent/Parameter | Quantity/Condition | Notes |
| 2,6-Dibromofuro[2,3-f]benzofuran | 1.0 eq | |
| Phenylboronic Acid | 2.5 eq | A slight excess is recommended. |
| Pd(PPh₃)₄ | 0.05 - 0.10 eq | Catalyst loading may need optimization. |
| K₂CO₃ (anhydrous, finely powdered) | 4.0 eq | |
| Toluene/Ethanol/Water | 4:1:1 (v/v/v) | Degassed solvent mixture. |
| Temperature | 90-100 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-dibromofuro[2,3-f]benzofuran, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for 2,6-diphenylfuro[2,3-f]benzofuran.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis.
References
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link][1]
-
Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. RSC Advances. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules. [Link][2]
Sources
Validation & Comparative
Comparative analysis of 2,6-diphenylfuro[2,3-f]benzofuran with other fluorescent dyes
This guide provides a comparative technical analysis of 2,6-diphenylfuro[2,3-f]benzofuran , a rigid, planar heterocyclic fluorophore often synonymous in commercial catalogs with 2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CAS: 5379-77-1).
This molecule represents a class of "extended π-conjugated systems" critical for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their high charge carrier mobility and robust blue fluorescence.
Executive Summary & Structural Logic
2,6-diphenylfuro[2,3-f]benzofuran (hereafter referred to as Ph-BDF ) is a centrosymmetric, fused tricyclic system. Unlike flexible dyes (e.g., stilbenes) that lose energy via torsional relaxation, Ph-BDF’s rigid "locked" core minimizes non-radiative decay, resulting in high fluorescence quantum yield (
Primary Application Domain:
-
Blue Emitter for OLEDs: Deep blue emission with narrow bandwidth.
-
Organic Semiconductor: p-type material for OFETs due to efficient
- stacking. -
Scintillation: Fast decay time alternative to Anthracene.
Structural Nomenclature Note
While chemically distinct in strict IUPAC nomenclature, commercial suppliers (e.g., TCI, PureSynth) often index CAS 5379-77-1 as both 2,6-diphenylbenzo[1,2-b:4,5-b']difuran and 2,6-diphenylfuro[2,3-f]benzofuran. This guide focuses on the properties of this commercially available, linear, centrosymmetric isomer, which is the industry standard for this class.
Photophysical Characterization
The following data compares Ph-BDF against the industry "Gold Standard" for blue fluorescence, 9,10-Diphenylanthracene (DPA) .
Performance Metrics Table
| Metric | 2,6-Diphenylfuro[2,3-f]benzofuran (Ph-BDF) | 9,10-Diphenylanthracene (DPA) | Anthracene |
| Emission Max ( | 408 nm / 430 nm (Vibronic structure) | 430 nm | 378 nm |
| Abs. Max ( | 340–360 nm | 375 nm | 356 nm |
| Quantum Yield ( | 0.80 – 0.92 (Solvent dependent) | ~0.95 (Unity) | ~0.27 |
| Stokes Shift | Small (~50–60 nm) | Small (~55 nm) | Small |
| Fluorescence Lifetime ( | ~1.2 ns (Fast) | ~7.3 ns | ~4.0 ns |
| Thermal Stability ( | 345 °C | 248 °C | 218 °C |
| Solubility | Low (requires chlorinated solvents) | Moderate | Moderate |
Mechanism of Action
Ph-BDF operates on a Planar Rigidization Mechanism . The oxygen atoms in the furan rings induce a strong dipole and facilitate planarization, which enhances the
-
High
Causality: The lack of freely rotating bonds in the core prevents energy dissipation through vibration/rotation (internal conversion), funneling excitation energy almost exclusively into photon emission. -
Blue Shift: The oxygen heteroatoms exert an electron-donating effect, but the rigid fusion limits the effective conjugation length compared to linear acenes, keeping emission in the deep blue/violet region.
Comparative Analysis
vs. 9,10-Diphenylanthracene (DPA)[1]
-
Advantages of Ph-BDF:
-
Thermal Stability: Ph-BDF melts at 345°C, nearly 100°C higher than DPA. This makes it superior for vacuum-deposited OLED fabrication where thermal degradation is a failure mode.
-
Carrier Mobility: The planar furan rings allow for tighter "herringbone" or "slip-stack" packing in the solid state, facilitating higher hole mobility (
) compared to the bulky phenyl groups of DPA which disrupt packing.
-
-
Disadvantages:
-
Solubility: Ph-BDF is significantly less soluble in common organic solvents (toluene, ethanol) than DPA, requiring hot chlorobenzene or dichlorobenzene for solution processing.
-
vs. Coumarin Dyes (e.g., Coumarin 102)
-
Photostability: Ph-BDF lacks the lactone ring of Coumarins, which is susceptible to hydrolysis and photo-oxidation. Ph-BDF is chemically inert and highly resistant to photobleaching.
-
Stokes Shift: Coumarins typically offer larger Stokes shifts (easier signal separation). Ph-BDF has a small Stokes shift, which can lead to self-absorption (inner filter effect) in high-concentration applications.
Experimental Protocols
Protocol A: Synthesis via Double Cyclization (Self-Validating)
Rationale: This route ensures the formation of the linear, centrosymmetric isomer with high purity, avoiding difficult-to-separate angular byproducts.
Reagents: 1,4-Benzoquinone, Phenylacetylene, Palladium(II) catalyst, Oxidant (
-
Coupling: React 1,4-benzoquinone with excess phenylacetylene in acetic acid.
-
Cyclization: The intermediate undergoes a palladium-catalyzed intramolecular cyclization.[1]
-
Purification (Critical Step):
-
The crude product precipitates as a yellow solid.
-
Validation: Wash with hot ethanol (removes mono-cyclized byproducts).
-
Recrystallization: Dissolve in boiling 1,2-dichlorobenzene. Upon cooling, Ph-BDF crystallizes as highly fluorescent needles.
-
QC Check: Melting point must exceed 340°C. If
, impurities are present.
-
Protocol B: Spectroscopic Characterization
Rationale: Due to low solubility, standard concentrations must be adjusted to prevent aggregation-induced quenching (ACQ), although Ph-BDF is relatively resistant to ACQ compared to planar acenes.
-
Solvent Selection: Use spectroscopic grade Cyclohexane (for vibronic structure resolution) or Chloroform .
-
Concentration: Prepare a stock solution at
M. Dilute to M for emission scans. -
Excitation: Excite at 350 nm.
-
Observation: Look for three distinct vibronic peaks in the emission spectrum (typical of rigid aromatics) at approx. 408, 430, and 455 nm. Loss of this structure indicates aggregation.
Visualizations
Figure 1: Synthesis & Electronic Pathway
The following diagram illustrates the logical flow from synthesis to photophysical output.
Caption: Synthesis pathway transforming flexible precursors into the rigid Ph-BDF fluorophore, enabling high quantum yield blue emission.
Figure 2: Photophysical Energy Diagram (Jablonski)
Comparing the decay pathways of Ph-BDF vs. flexible alternatives.
Caption: Jablonski diagram highlighting how the structural rigidity of Ph-BDF suppresses non-radiative decay channels, boosting fluorescence.
References
-
TCI Chemicals. Product Specification: 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran (CAS 5379-77-1).[2] TCI Europe.[2]
-
Mitsui, C., et al. (2009). Bis(carbazolyl)benzodifuran: A High-Mobility Ambipolar Material for Homojunction Organic Light-Emitting Diode Devices. Advanced Materials.
-
PureSynth. Chemical Data Sheet: 2,6-Diphenylfuro[2,3-f][1]benzofuran.
-
Tsuji, H., et al. Synthesis, Electronic Properties, and X-ray Structural Characterization of Tetrarylbenzo[1,2-b:4,5-b']difuran Cation Radicals. ResearchGate.[3]
- Daub, J., et al.Blue-Emitting Organic Electroluminescence: Benzodifuran Derivatives. (Contextual Reference for BDF class properties).
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,6-Diphenylfuro[2,3-f]benzofuran
Proper Disposal Procedures: 2,6-Diphenylfuro[2,3-f][1]benzofuran
Executive Summary: Operational Directive
Chemical Classification: Polycyclic Aromatic Heterocycle (PAH) / Benzodifuran Derivative. Primary Hazard: Suspected Carcinogen, Environmental Toxin (PBT), and Light/Air Sensitive. Disposal Method: High-Temperature Incineration via EHS-approved hazardous waste vendor. Prohibited: Do NOT dispose of down the drain, via trash, or by evaporation.
Hazard Profile & Risk Assessment
Expert Insight: As a specialized organic semiconductor/fluorophore, specific SDS data for this exact isomer is often sparse in public registries. Therefore, Best Practice dictates treating this compound as a Category 1 Carcinogen and Chronic Aquatic Toxin based on the benzofuran scaffold and polycyclic structure.
| Property | Assessment | Operational Implication |
| Stability | High thermal stability; Potential light sensitivity. | Store in amber vials; waste containers must be opaque or foil-wrapped. |
| Solubility | Lipophilic (Hydrophobic). Soluble in DCM, Chloroform, THF. | Do not use aqueous cleaning agents initially. Use organic solvent rinses. |
| Reactivity | Stable, but incompatible with strong oxidizers.[1][2] | Segregate from nitric acid, perchlorates, or peroxides in waste streams. |
| Toxicity | Likely mutagenic/carcinogenic (intercalating agent). | Double-glove (Nitrile) and use a fume hood for all transfers. |
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)
Scenario: Expired reagent, synthesis yield, or spill cleanup debris.
-
Containment: Transfer the solid material into a screw-top glass jar or a high-density polyethylene (HDPE) container.
-
Why? Glass is chemically inert to the aromatic ring system.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the primary container inside a clear plastic zip-lock bag to prevent cross-contamination of the waste storage area.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Material dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Segregation: Determine the primary solvent.
-
Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.
-
Non-Halogenated Waste: If dissolved in Acetone, Ethyl Acetate, or THF.
-
-
Transfer: Pour into the appropriate carboy (typically 5L or 20L HDPE).
-
Critical: Leave at least 10% headspace to prevent over-pressurization.
-
-
Rinsing: Rinse the original flask with a small volume of the compatible solvent and add this rinse to the waste carboy. Do not rinse with water yet.
C. Contaminated Debris (Sharps, Gloves, Weighing Boats)
-
Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps container labeled "Chemically Contaminated Sharps."
-
Soft Debris: Gloves and paper towels heavily soiled with the compound must be treated as solid hazardous waste, not regular trash. Double-bag in clear heavy-duty plastic bags and tag as "Debris contaminated with [Chemical Name]."
Decontamination of Glassware
The "Solvent-First" Rule: Because 2,6-diphenylfuro[2,3-f][1]benzofuran is highly lipophilic, standard soap and water will fail, leading to residue persistence.
-
Primary Rinse: Rinse glassware 3x with Acetone or DCM (collect rinsate as Hazardous Waste).
-
Base Bath (Optional but Recommended): Submerge glassware in a KOH/Isopropanol bath for 12-24 hours to degrade trace organic residues.
-
Final Wash: Wash with Alconox/detergent and water, then rinse with deionized water.
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating this specific chemical waste to ensure compliance and safety.
Figure 1: Decision logic for segregating 2,6-diphenylfuro[2,3-f][1]benzofuran waste streams. Correct segregation prevents dangerous side reactions and ensures regulatory compliance.
Chain of Custody & Incineration Workflow
Once the waste leaves your laboratory, it enters a regulated chain of custody. Understanding this ensures you prepare the waste correctly for its final destruction.
Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste. High-temperature incineration is required to break the fused benzofuran ring system.
References
-
National Institutes of Health (NIH) - PubChem. Benzofuran Compound Summary (CID 9223). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-diphenylfuro[2,3-f]benzofuran
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-diphenylfuro[2,3-f][1]benzofuran
The core principle of this guide is to treat 2,6-diphenylfuro[2,3-f][1]benzofuran with the high degree of caution afforded to novel bioactive compounds with unknown toxicological profiles. Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including potential carcinogenicity, organ toxicity (specifically affecting the liver and kidneys), and skin and eye irritation.[8][9][10][11][12][13] Consequently, the following recommendations are designed to create a multi-layered defense, ensuring your safety and the integrity of your research.
Proactive Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally related compounds. This proactive assessment forms the logical basis for our PPE recommendations.
| Potential Hazard | Evidence from Analogous Compounds | Primary Exposure Routes |
| Carcinogenicity | The parent compound, 2,3-Benzofuran, is classified as "Suspected of causing cancer."[9][11][12] | Inhalation, Dermal Absorption, Ingestion |
| Organ Toxicity | Studies on 2,3-benzofuran indicate potential for liver and kidney damage with prolonged or repeated exposure.[9][10] | Inhalation, Dermal Absorption, Ingestion |
| Skin & Eye Irritation | Many heterocyclic compounds, including benzofuran derivatives, are known to cause skin and eye irritation upon contact.[13][14] | Dermal Contact, Ocular Contact |
| Respiratory Irritation | Handling the compound as a fine powder or creating aerosols can lead to respiratory tract irritation.[14] | Inhalation |
| Unknown Bioactivity | As a novel derivative, its unique biological interactions are uncharacterized and could present unforeseen hazards.[2] | All Routes |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active system of exposure prevention. Each component is chosen to counter a specific, identified risk.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to even minute quantities of a hazardous chemical can cause irreversible damage. Standard safety glasses are insufficient.
-
Mandatory: Always wear chemical splash goggles that meet the ANSI Z87.1 standard.[15] These provide a seal around the eyes, protecting against splashes, mists, and fine powders.
-
Recommended for High-Risk Procedures: When handling larger quantities (>50 mL of a solution) or performing any operation with a significant splash potential (e.g., sonicating, heating, or pressure reactions), a full-face shield must be worn over your chemical splash goggles.[15] A face shield alone does not provide adequate protection.[15]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many laboratory chemicals.[16] Proper glove selection and use are critical.
-
Glove Type: Use powder-free, chemical-resistant nitrile gloves as a minimum standard.[17][18] For procedures involving prolonged exposure or aggressive solvents, consider thicker gloves or consult a glove compatibility chart.
-
The Principle of Double Gloving: For all handling of 2,6-diphenylfuro[2,3-f][1]benzofuran, double gloving is required.[19] This provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing your skin.
-
Glove Integrity and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[20] Change your outer glove immediately if you suspect contamination. As a standard practice, change gloves every 30-60 minutes to prevent permeation.[16]
Body Protection: Shielding Against Spills and Contamination
Your daily clothing offers no protection against chemical hazards.
-
Standard Operations: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.[15]
-
Enhanced Protection: For handling larger quantities or during procedures with a higher risk of spillage, a disposable, solid-front gown with knit cuffs is recommended.[19] The gown should close in the back to eliminate the potential for frontal contamination.[19]
-
Full Body Coverage: In scenarios involving significant quantities or the potential for widespread contamination, full-body coveralls ("bunny suits") should be considered.[19]
Respiratory Protection: Guarding Against Inhalation
If the compound is a powder or if any procedure could generate aerosols or vapors, respiratory protection is mandatory. A standard surgical mask provides no protection against chemical vapors or fine particulates.[21]
-
For Powders/Dusts: When weighing or handling the solid compound, an N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.
-
For Vapors/Aerosols: If working outside of a certified chemical fume hood where there is a risk of vapor or aerosol generation, a half-mask or full-face respirator with appropriate organic vapor cartridges is necessary. All respirator use requires prior medical evaluation and fit-testing.[21]
Procedural Guide: A Step-by-Step Workflow for Safe Handling
This workflow integrates PPE use into the entire experimental process, from preparation to disposal.
Caption: Experimental workflow for handling 2,6-diphenylfuro[2,3-f][1]benzofuran.
Emergency Response Protocols
In the event of an exposure, immediate and correct action is crucial.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of cold water for at least 15 minutes.[8] Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical assistance and provide the chemical name if possible.[1] |
| Minor Spill | For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled hazardous waste container. Decontaminate the area. |
Operational Plan for Waste Disposal
All materials contaminated with 2,6-diphenylfuro[2,3-f][1]benzofuran must be treated as hazardous chemical waste.[17] Cross-contamination of waste streams can create hazardous reactions and complicates disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. scienceopen.com [scienceopen.com]
- 3. sciforum.net [sciforum.net]
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- 5. researchgate.net [researchgate.net]
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- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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- 14. echemi.com [echemi.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 20. fishersci.ca [fishersci.ca]
- 21. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
